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  • Product: (1-Bromopropan-2-yl)cyclopropane
  • CAS: 1544972-91-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (1-Bromopropan-2-yl)cyclopropane

Abstract This technical guide provides a comprehensive exploration of viable synthetic pathways for obtaining (1-Bromopropan-2-yl)cyclopropane, a valuable building block for pharmaceutical and agrochemical research. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of viable synthetic pathways for obtaining (1-Bromopropan-2-yl)cyclopropane, a valuable building block for pharmaceutical and agrochemical research. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies required for its synthesis. Two primary retrosynthetic approaches are detailed, originating from readily accessible starting materials: cyclopropyl methyl ketone and cyclopropanecarboxaldehyde. Each proposed route is accompanied by step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing reaction outcomes. The document emphasizes chemical causality, providing a robust framework for experimental design and troubleshooting.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a diverse array of biologically active molecules. Its inherent ring strain and unique electronic properties confer upon it the ability to act as a conformationally restricted bioisostere for various functional groups, including double bonds and gem-dimethyl groups. The incorporation of a cyclopropyl moiety into a drug candidate can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profile. (1-Bromopropan-2-yl)cyclopropane represents a versatile synthetic intermediate, featuring a primary bromide that is amenable to a wide range of nucleophilic substitution and organometallic coupling reactions, thereby enabling the facile introduction of the 2-cyclopropylpropyl scaffold into more complex molecular architectures. This guide delineates two plausible and robust synthetic strategies for the preparation of this compound.

Overview of Proposed Synthetic Strategies

The synthesis of (1-Bromopropan-2-yl)cyclopropane can be approached from two distinct and logical retrosynthetic pathways. The choice of route may be dictated by the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway 1 initiates with the olefination of cyclopropyl methyl ketone to yield the key intermediate, 2-cyclopropylpropene. Subsequent anti-Markovnikov hydrobromination of this alkene affords the target molecule.

Pathway 2 involves the nucleophilic addition of an ethyl Grignard reagent to cyclopropanecarboxaldehyde to produce the precursor alcohol, 2-cyclopropylpropan-1-ol. This alcohol is then converted to the desired alkyl bromide via a nucleophilic substitution reaction.

Synthetic_Pathways start1 Cyclopropyl Methyl Ketone inter1 2-Cyclopropylpropene start1->inter1 Wittig Reaction target (1-Bromopropan-2-yl)cyclopropane inter1->target Anti-Markovnikov Hydrobromination start2 Cyclopropanecarboxaldehyde inter2 2-Cyclopropylpropan-1-ol start2->inter2 Grignard Reaction inter2->target Nucleophilic Substitution (PBr3)

Caption: Proposed synthetic pathways to (1-Bromopropan-2-yl)cyclopropane.

Pathway 1: Synthesis via Alkene Intermediate

This pathway leverages the reliability of the Wittig reaction for alkene synthesis, followed by a regioselective hydrobromination.

Step 1: Synthesis of 2-Cyclopropylpropene via Wittig Reaction

The Wittig reaction provides a powerful and predictable method for the conversion of ketones to alkenes.[1][2] In this step, cyclopropyl methyl ketone is treated with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph3P=CH2), to generate the desired 2-cyclopropylpropene.

Wittig_Mechanism ketone Cyclopropyl Methyl Ketone betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Methylenetriphenylphosphorane ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene 2-Cyclopropylpropene oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Cycloreversion

Caption: Mechanism of the Wittig reaction for 2-cyclopropylpropene synthesis.

Experimental Protocol: Wittig Olefination of Cyclopropyl Methyl Ketone

Reagent/ParameterValue/Description
Reactants Cyclopropyl methyl ketone, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq.).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise from the addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2-cyclopropylpropene.

Step 2: Anti-Markovnikov Hydrobromination of 2-Cyclopropylpropene

The addition of hydrogen bromide across the double bond of 2-cyclopropylpropene can proceed via two different mechanisms, leading to two constitutional isomers. To obtain the desired (1-Bromopropan-2-yl)cyclopropane, an anti-Markovnikov addition is required. This is achieved through a free-radical mechanism, initiated by the presence of peroxides.[3][4][5]

Anti_Markovnikov_Mechanism cluster_initiation Initiation cluster_propagation Propagation ROOR Peroxide (ROOR) RO_rad Alkoxy Radical (RO•) ROOR->RO_rad Heat/Light Br_rad Bromine Radical (Br•) RO_rad->Br_rad + HBr HBr HBr alkene 2-Cyclopropylpropene Br_rad->alkene inter_rad Secondary Radical Intermediate alkene->inter_rad + Br• target (1-Bromopropan-2-yl)cyclopropane inter_rad->target + HBr Br_rad2 Br• (regenerated)

Caption: Free-radical mechanism for the anti-Markovnikov addition of HBr.

Causality of Regioselectivity: The key to the anti-Markovnikov outcome is the initial addition of the bromine radical to the double bond. This addition occurs at the less substituted carbon to generate the more stable secondary radical on the carbon adjacent to the cyclopropyl ring. This intermediate then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction.[5]

Experimental Protocol: Free-Radical Hydrobromination

Reagent/ParameterValue/Description
Reactants 2-Cyclopropylpropene, Hydrogen bromide (gas or solution in acetic acid), Benzoyl peroxide (or other radical initiator)
Solvent Anhydrous, non-polar solvent (e.g., pentane or hexane)
Temperature 0 °C to room temperature
Conditions Exclusion of light for electrophilic addition, or use of a UV lamp to promote radical reaction

Procedure:

  • Dissolve 2-cyclopropylpropene (1.0 eq.) in anhydrous pentane in a flask protected from light.

  • Add a catalytic amount of benzoyl peroxide (0.02-0.05 eq.).

  • Cool the solution to 0 °C.

  • Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude (1-Bromopropan-2-yl)cyclopropane can be purified by vacuum distillation.

Pathway 2: Synthesis via Alcohol Intermediate

This alternative route employs a Grignard reaction to construct the carbon skeleton, followed by a nucleophilic substitution to introduce the bromine atom.

Step 1: Synthesis of 2-Cyclopropylpropan-1-ol via Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. In this step, an ethyl Grignard reagent (ethylmagnesium bromide) is added to cyclopropanecarboxaldehyde to form the secondary alcohol, 2-cyclopropylpropan-1-ol.

Experimental Protocol: Grignard Reaction

Reagent/ParameterValue/Description
Reactants Cyclopropanecarboxaldehyde, Ethylmagnesium bromide (prepared in situ or purchased)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to room temperature
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of ethylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of cyclopropanecarboxaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise from an addition funnel with efficient stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 2-cyclopropylpropan-1-ol, which can be purified by distillation.

Step 2: Nucleophilic Substitution of 2-Cyclopropylpropan-1-ol

The conversion of the primary alcohol to the corresponding bromide is a standard transformation. Phosphorus tribromide (PBr3) is an excellent reagent for this purpose as it typically proceeds via an SN2 mechanism, which minimizes the risk of carbocation rearrangements that can be problematic with hydrobromic acid, especially with substrates bearing adjacent strained rings.[6][7][8]

SN2_Mechanism_PBr3 alcohol 2-Cyclopropylpropan-1-ol activated_alcohol Activated Alcohol (Good Leaving Group) alcohol->activated_alcohol Activation PBr3 PBr3 PBr3->activated_alcohol target (1-Bromopropan-2-yl)cyclopropane activated_alcohol->target Backside Attack by Br- (SN2) byproduct H3PO3

Caption: SN2 mechanism for the conversion of 2-cyclopropylpropan-1-ol to the target bromide using PBr3.

Experimental Protocol: Bromination with PBr3

Reagent/ParameterValue/Description
Reactants 2-Cyclopropylpropan-1-ol, Phosphorus tribromide (PBr3)
Solvent Anhydrous Diethyl Ether or Dichloromethane
Temperature 0 °C to room temperature
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a solution of 2-cyclopropylpropan-1-ol (1.0 eq.) in anhydrous diethyl ether in a flask under an inert atmosphere, cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (0.33-0.4 eq.) dropwise with stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully pour the reaction mixture over ice and extract with diethyl ether.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The resulting (1-Bromopropan-2-yl)cyclopropane can be purified by vacuum distillation.

Summary of Methodologies and Data

PathwayStepStarting MaterialKey ReagentsProductRationale
1 1Cyclopropyl methyl ketoneMethyltriphenylphosphonium bromide, n-BuLi2-CyclopropylpropeneReliable C=C bond formation.
1 22-CyclopropylpropeneHBr, Benzoyl peroxide(1-Bromopropan-2-yl)cyclopropaneRegioselective anti-Markovnikov addition via a stable radical intermediate.
2 1CyclopropanecarboxaldehydeEthylmagnesium bromide2-Cyclopropylpropan-1-olStandard and efficient C-C bond formation.
2 22-Cyclopropylpropan-1-olPBr3(1-Bromopropan-2-yl)cyclopropaneSN2 reaction minimizes carbocation rearrangements.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic routes for the preparation of (1-Bromopropan-2-yl)cyclopropane. Pathway 1, proceeding through an alkene intermediate, offers a clear and regiocontrolled approach via a free-radical addition. Pathway 2, utilizing a Grignard reaction followed by nucleophilic substitution with PBr3, provides a reliable alternative that mitigates the risk of skeletal rearrangements. The choice between these pathways will depend on specific laboratory constraints and the desired scale of the synthesis. The detailed protocols and mechanistic discussions herein are intended to provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

  • Filo. (2025). Identify the product and reaction mechanism for the following reaction. [Link]

  • Google Patents. (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Organic Chemistry Frontiers (RSC Publishing). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. [Link]

  • Chemistry Steps. (2022). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Gauth. Solved: What product is formed by H B r addition to 2 − c y c l o b u t y l p. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Vedantu. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃. [Link]

  • PharmD GURU. (2025). WITTIG REACTION. [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. [Link]

  • R Discovery. (1963). Free-Radical Additions to 2-Cyclopropylpropene1. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. (2025). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

  • ChemRxiv. Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • YouTube. (2022). Alkenes: Electrophilic Addition with Hydrogen Bromide, HBr (A-level and IB Chemistry). [Link]

  • Chemguide. hydrogen bromide and alkenes - the peroxide effect. [Link]

  • Vaia. On the addition of HBr to propene in the absence of peroxides, the first step involves the addition of. [Link]

  • Organic Syntheses. ALDEHYDES FROM ISONITRILES: 2-METHYLBUTANAL-d. [Link]

  • PubChem. (2025). 2-Cyclopropylpropan-1-ol. [Link]

  • ResearchGate. (2021). Synthetic Applications of Cyclopropene and Cyclopropenone: Recent Progress and Developments. [Link]

  • Chemistry LibreTexts. (2024). 7.7 Electrophilic Addition Reactions of Alkenes. [Link]

  • NC State University Libraries. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. [Link]

  • Journal of the American Chemical Society. (1949). The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. [Link]

  • Chemistry Stack Exchange. (2016). What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. [Link]

  • YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. [Link]

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Exploratory

The Strategic Integration of Substituted Cyclopropanes in Organic Synthesis and Drug Discovery: A Comprehensive Technical Guide

Executive Summary: The "Escape from Flatland" In contemporary organic synthesis and medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional architectures is a critical paradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In contemporary organic synthesis and medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional architectures is a critical paradigm shift. At the forefront of this "escape from flatland" is the cyclopropane ring. Despite its inherent ring strain (approximately 27 kcal/mol), the cyclopropane motif is a privileged structural unit found in numerous natural products and FDA-approved therapeutics. Its inclusion in a molecular scaffold imparts unique physicochemical properties, including enhanced metabolic stability, restricted conformational flexibility, and improved membrane permeability 1. This whitepaper provides an in-depth mechanistic analysis of cyclopropanation methodologies, bridging the gap between theoretical causality and self-validating benchtop protocols.

Physicochemical Rationale in Drug Design

The utility of substituted cyclopropanes in drug discovery is not merely structural; it is deeply rooted in quantum mechanical and thermodynamic principles. The internal bond angles of a cyclopropane ring are constrained to 60°, forcing the C-C bonds to adopt a bent, "banana bond" configuration. This results in enhanced π-character within the ring and increased s-character in the exocyclic C-H bonds 2.

For drug developers, these properties solve several critical roadblocks:

  • Metabolic Stability: The increased s-character makes cyclopropyl C-H bonds shorter and stronger than typical alkane C-H bonds, rendering them highly resistant to oxidative cleavage by Cytochrome P450 enzymes.

  • Entropic Advantage: By locking a flexible alkyl chain into a rigid cyclopropyl conformation, the entropic penalty upon binding to a target receptor is significantly reduced, often leading to a log-fold increase in potency.

  • Pharmacokinetic Modulation: The enhanced π-character allows the cyclopropane ring to conjugate with adjacent aromatic systems, modulating the pKa of nearby amines and altering the drug's P-glycoprotein efflux ratio for better blood-brain barrier (BBB) penetration 1.

Table 1: Quantitative Physicochemical Properties of Cyclopropanes vs. Alkanes
PropertyTypical AlkaneCyclopropaneCausality / Impact in Drug Design
C-C Bond Length 1.54 Å1.51 ÅShorter bonds due to bent geometry; increases overall structural rigidity.
C-H Bond Strength ~98 kcal/mol~106 kcal/molIncreased sp2-like character resists CYP450-mediated oxidative metabolism.
Internal Bond Angle 109.5°60°High ring strain locks conformation, reducing entropic binding penalties.
π-Character NoneEnhancedEnables electronic conjugation; modulates pharmacokinetics and target affinity.

Mechanistic Foundations of Cyclopropanation

Selecting the correct cyclopropanation strategy requires an intimate understanding of the substrate's electronic nature.

Electrophilic Carbenoids: Simmons-Smith & Diazo Decomposition

The Simmons-Smith reaction is the premier method for converting unactivated alkenes into cyclopropanes. The classical method utilizes a zinc-copper couple, but the Furukawa modification (using diethylzinc, Et₂Zn) has become the industry standard. The causality here is critical: Et₂Zn provides a homogeneous reaction environment, preventing localized heating and allowing for precise stereocontrol, often achieving >90% enantiomeric excess (ee) when directed by chiral auxiliaries or adjacent hydroxyl groups [[3]](). The reaction proceeds via a concerted "butterfly" transition state, ensuring absolute syn-addition.

Alternatively, transition-metal catalyzed diazo decomposition utilizes Rh, Ru, or Fe catalysts to generate electrophilic metal carbenes from diazoalkanes. Metal back-bonding stabilizes the carbene, allowing for controlled, often trans-selective transfer to the alkene [[4]]().

G R1 Alkene + CH2I2 + Et2Zn R2 Zinc Carbenoid (ICH2ZnEt) R1->R2 Schlenk Eq. TS Butterfly Transition State (Concerted) R2->TS Coordination Prod Syn-Cyclopropane (Stereospecific) TS->Prod CH2 Transfer

Mechanistic pathway of the Furukawa-modified Simmons-Smith cyclopropanation.

Nucleophilic Approaches: Michael-Initiated Ring Closure (MIRC)

Electrophilic carbenoids fail when applied to highly electron-deficient alkenes (e.g., α,β-unsaturated carbonyls). For these substrates, the Michael-Initiated Ring Closure (MIRC) is required. Causality: A nucleophile (such as a bromomalonate) attacks the electron-poor alkene to generate an enolate intermediate. This enolate then undergoes an intramolecular alkylation, displacing the leaving group to close the ring. MIRC is highly valued for synthesizing densely functionalized, enantioenriched cyclopropanes using phase-transfer catalysts 4.

G Start Alkene Substrate Decision Electronic Nature? Start->Decision Path1 Electron-Rich (Unactivated) Decision->Path1 Donor Groups Path2 Electron-Deficient (Activated) Decision->Path2 Acceptor Groups Method1 Simmons-Smith or TM-Catalyzed Diazo Path1->Method1 Method2 MIRC or Corey-Chaykovsky Path2->Method2 Product Substituted Cyclopropane Method1->Product Syn-Addition Method2->Product Stepwise Closure

Workflow for selecting a cyclopropanation strategy based on substrate electronics.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an in-process validation checkpoint.

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation of an Allylic Alcohol

Objective: Stereospecific syn-cyclopropanation directed by a resident hydroxyl group [[3]](), [[5]]().

  • Carbenoid Generation: Under an inert argon atmosphere, add diethylzinc (1.0 M in hexanes, 2.0 equiv) to anhydrous dichloromethane (DCM) at 0 °C. Slowly add diiodomethane (CH₂I₂, 2.0 equiv) dropwise over 30 minutes.

    • Causality: DCM is a non-coordinating solvent that preserves the electrophilicity of the zinc carbenoid. Slow addition mitigates the exothermic Schlenk equilibrium.

    • In-Process Validation: Observe the evolution of ethane gas. The cessation of bubbling indicates the complete formation of the active ICH₂ZnEt species.

  • Substrate Addition: Add the allylic alcohol (1.0 equiv) dissolved in DCM dropwise to the carbenoid solution. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: The hydroxyl group coordinates to the zinc center, directing the methylene transfer exclusively to the syn-face of the alkene.

  • Quenching and Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether.

    • Causality: NH₄Cl safely hydrolyzes unreacted organozinc species without creating a highly acidic environment that could trigger cyclopropane ring-opening.

    • In-Process Validation: Analyze the crude mixture via ¹H NMR. Validation is achieved by confirming the disappearance of olefinic protons (δ 5.0–6.0 ppm) and the emergence of characteristic high-field cyclopropyl multiplets (δ 0.1–1.0 ppm).

Protocol B: Enantioselective MIRC Reaction for Highly Substituted Cyclopropanes

Objective: Synthesis of a chiral cyclopropane from an α,β-unsaturated compound using phase-transfer catalysis (PTC) 4.

  • Michael Addition: Dissolve the electron-deficient alkene (1.0 equiv), a 2-bromomalonate ester (1.2 equiv), and a cinchona alkaloid-derived PTC (10 mol%) in toluene. Add 50% aqueous K₂CO₃.

    • Causality: The biphasic toluene/water system ensures a slow, controlled deprotonation of the bromomalonate. This maximizes the enantiofacial discrimination provided by the chiral PTC during the initial nucleophilic attack.

  • Ring Closure: Stir the biphasic mixture vigorously at room temperature for 24 hours.

    • Causality: The intermediate enolate undergoes intramolecular nucleophilic displacement of the bromide. Thermodynamic equilibration heavily favors the trans-diastereomer.

    • In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The intermediate Michael adduct will transiently appear as a distinct spot before converting fully into the less polar cyclopropane product.

  • Isolation and Chiral Analysis: Separate the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

    • In-Process Validation: Perform chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard. A successful protocol is validated by an enantiomeric excess (ee) of >90%, confirming the integrity of the PTC induction.

Comparative Analysis of Methodologies

Table 2: Strategic Comparison of Cyclopropanation Strategies
MethodReagents / CatalystSubstrate ScopeStereocontrolKey Limitations
Simmons-Smith (Furukawa) Et₂Zn, CH₂I₂Unactivated alkenes, allylic alcoholsExcellent syn-addition; directed by -OH or -NH₂Reagents are pyrophoric; highly sensitive to moisture.
Diazo Decomposition Diazoalkanes, Rh/Ru/FeBroad (terminal and internal alkenes)Catalyst-dependent (typically trans-selective)High toxicity and explosive hazard of diazo precursors.
MIRC Reaction Nucleophile, α,β-unsaturated systemElectron-deficient alkenesHigh diastereo- and enantioselectivity via PTCStrictly requires activating electron-withdrawing groups.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 3

  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews (ACS Publications). 5

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. 1

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). 4

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Foundational

Preliminary Studies on the Reaction of HBr with Cyclopropane: Mechanistic Insights and Synthetic Protocols

Executive Summary & Scientific Rationale In the landscape of organic synthesis and drug development, small strained carbocycles serve as highly reactive building blocks. Cyclopropane, despite being a saturated alkane, ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of organic synthesis and drug development, small strained carbocycles serve as highly reactive building blocks. Cyclopropane, despite being a saturated alkane, exhibits anomalous reactivity that closely mirrors that of alkenes[1]. This behavior is fundamentally driven by Baeyer strain (approximately 27.5 kcal/mol) and the unique orbital hybridization of its carbon-carbon bonds.

According to the Coulson-Moffitt model, the C-C bonds in cyclopropane are "bent" (banana bonds) with significant p -character ( sp5 hybridized), causing the electron density to reside outside the internuclear axis. This exposed electron density makes the cyclopropane ring highly susceptible to electrophilic attack. The reaction of cyclopropane with hydrobromic acid (HBr) is a quintessential ring-opening transformation that yields 1-bromopropane—a critical alkylating agent in pharmaceutical manufacturing. Understanding the causality behind the reaction conditions (ionic vs. radical) is essential for controlling regioselectivity in substituted derivatives and ensuring high yields in preliminary scale-up studies.

Mechanistic Framework

The cleavage of the cyclopropane ring by HBr can proceed via two distinct mechanistic pathways, dictated entirely by the reaction environment (presence of light/peroxides vs. strict dark/acidic conditions).

Pathway A: Electrophilic Ring-Opening (Ionic Mechanism)

When cyclopropane is treated with anhydrous HBr in the dark, the reaction proceeds via an ionic electrophilic addition[2].

  • Electrophilic Attack : The exposed, p -rich C-C bond acts as a nucleophile, attacking the proton ( H+ ) from HBr.

  • Intermediate Formation : This does not form a standard primary carbocation immediately. Instead, it forms a corner-protonated cyclopropane ( PCP+ ) intermediate[3]. This non-classical carbocation features a three-center, two-electron bond that distributes the positive charge, lowering the activation energy barrier compared to a localized primary carbocation.

  • Nucleophilic Cleavage : The bromide ion ( Br− ) attacks one of the adjacent carbon atoms in an SN​2 -like fashion, breaking the strained ring and yielding 1-bromopropane.

Pathway B: Radical-Mediated Ring-Opening

If the reaction is exposed to ultraviolet light or organic peroxides (e.g., di-tert-butyl peroxide), a free-radical chain mechanism takes over[4].

  • Initiation : Homolytic cleavage of HBr (or peroxide-induced abstraction) generates a bromine radical ( Br∙ ).

  • Propagation : The Br∙ attacks the cyclopropane ring, homolytically cleaving a C-C bond to relieve ring strain and forming a 1-bromopropyl radical.

  • Termination/Chain Transfer : The carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding 1-bromopropane and regenerating the bromine radical.

Mechanistic_Pathways cluster_ionic Ionic Pathway (Dark, Acidic) cluster_radical Radical Pathway (UV/Peroxides) CP Cyclopropane (Strained Ring) H_plus Electrophilic Attack (+ H+) CP->H_plus Br_rad Homolytic Attack (+ Br•) CP->Br_rad PCP Corner-Protonated Cyclopropane (PCP+) H_plus->PCP Fast Product 1-Bromopropane (Final Product) PCP->Product + Br- (Nucleophilic Cleavage) C_rad 1-Bromopropyl Radical Br_rad->C_rad Fast C_rad->Product + HBr (H-Abstraction)

Diagram 1: Divergent mechanistic pathways for the ring-opening of cyclopropane by HBr.

Quantitative Data Presentation

To optimize the synthesis of 1-bromopropane, researchers must select the appropriate pathway based on kinetic and thermodynamic constraints. The table below summarizes the quantitative and qualitative differences between the two regimes.

ParameterIonic Pathway (Dark / Anhydrous)Radical Pathway (UV / Peroxides)
Reagents Anhydrous HBr gas, DCM solventHBr gas, Di-tert-butyl peroxide
Primary Intermediate Corner-protonated cyclopropane ( PCP+ )1-bromopropyl radical
Activation Energy ( Ea​ ) ~14.6 kcal/mol (for PCP+ formation)~8-10 kcal/mol (radical propagation)
Regioselectivity (Substituted) Markovnikov (Halide to more substituted C)Anti-Markovnikov (Halide to less substituted C)
Primary Product 1-bromopropane (>95% yield)1-bromopropane (>90% yield)
Byproducts Trace oligomersDibrominated alkanes (trace)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating in-situ monitoring and mechanistic traps, researchers can definitively confirm the active pathway and prevent cross-contamination of mechanisms.

Protocol A: Anhydrous Electrophilic Ring-Opening (Ionic)

Causality Check: Water must be strictly excluded to prevent the formation of propanol via competitive nucleophilic attack by H2​O . The reaction is kept in the dark to suppress radical initiation.

  • System Preparation : Flame-dry a 3-neck round-bottom flask equipped with a gas dispersion tube, a magnetic stirrer, and a −78∘C dry ice/acetone condenser. Purge the system with ultra-high purity Argon for 15 minutes.

  • Substrate Loading : Inject 50 mL of anhydrous dichloromethane (DCM). Cool the reaction vessel to −20∘C . Condense/dissolve 0.1 mol of cyclopropane gas into the DCM.

  • Validation Trap (Self-Validation) : Add 5 mol% of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) to the solution. Logic: TEMPO is a radical scavenger. If the reaction proceeds successfully in its presence, the mechanism is definitively ionic.

  • Reagent Introduction : Slowly bubble anhydrous HBr gas (0.11 mol, slight excess) through the dispersion tube into the solution over 30 minutes. Maintain the temperature at −20∘C to control the exothermic ring-opening.

  • In-Situ Monitoring : Extract 0.1 mL aliquots every 15 minutes. Analyze via 1H -NMR. The reaction is complete when the distinct cyclopropane upfield multiplet at δ 0.22 ppm disappears, replaced by the triplet of 1-bromopropane at δ 3.38 ppm.

  • Quenching & Isolation : Quench the reaction by pouring it into a cold saturated NaHCO3​ solution. Extract the organic layer, dry over anhydrous MgSO4​ , and isolate 1-bromopropane via fractional distillation (b.p. 71°C).

Experimental_Workflow N1 1. System Preparation Purge with Ar, dry DCM solvent N2 2. Substrate Introduction Dissolve Cyclopropane at -20°C N1->N2 N3 3. Reagent Addition Bubble anhydrous HBr gas slowly N2->N3 N4 4. In-Situ Validation Monitor via 1H-NMR (0.22 ppm) N3->N4 N5 5. Quench & Isolate Neutralize, extract, and distill N4->N5

Diagram 2: Step-by-step experimental workflow for the anhydrous ionic ring-opening reaction.

Protocol B: Radical-Initiated Ring-Opening

Causality Check: For substrates where anti-Markovnikov regioselectivity is desired (e.g., methylcyclopropane), the radical pathway is forced using UV light or peroxides.

  • Setup : Utilize a quartz photochemical reactor equipped with a 300W medium-pressure mercury lamp.

  • Initiation : Dissolve cyclopropane in a non-reactive fluorinated solvent. Introduce HBr gas simultaneously while irradiating the solution with UV light.

  • Thermal Alternative : Alternatively, add 2 mol% di-tert-butyl peroxide and heat the sealed system to 80°C to initiate homolytic cleavage.

  • Monitoring : Track the reaction via GC-MS until the cyclopropane peak is exhausted.

References

  • Cyclopropane - Reactions and Reactivity Grokipedia URL:[Link]

  • Solved: Cyclopropane is the least stable cycloalkane due to... Chegg URL: [Link]

  • Biomimetic Cationic Cyclopropanation Enables an Efficient Chemoenzymatic Synthesis of 6,8-Cycloeudesmanes Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-Bromopropan-2-yl)cyclopropane

Executive Summary In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a critical strategy for improving clinical success rates. (1-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a critical strategy for improving clinical success rates. (1-Bromopropan-2-yl)cyclopropane (CAS: 1544972-91-9) serves as a highly valuable aliphatic building block in this paradigm[1][2]. By combining a primary alkyl bromide with a sterically demanding and metabolically robust cyclopropyl ring, this molecule offers unique vectors for medicinal chemistry.

This technical guide provides an in-depth analysis of the physical and chemical properties of (1-Bromopropan-2-yl)cyclopropane, detailing its structural logic, reactivity profiles, and field-proven experimental protocols for integration into complex molecular scaffolds.

Structural Identity & Physicochemical Profiling

The architecture of (1-Bromopropan-2-yl)cyclopropane features a cyclopropyl ring attached to the C2 position of a 1-bromopropane chain. This specific arrangement creates a chiral center at C2 and leaves the primary bromide at C1 highly accessible for nucleophilic attack, despite the adjacent branching.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, combining experimental consensus and high-confidence predictive models[2][3].

PropertyValueCausality / Significance
IUPAC Name (1-bromopropan-2-yl)cyclopropaneStandardized nomenclature defining the connectivity.
CAS Registry Number 1544972-91-9Unique identifier for procurement and literature tracking[2].
Molecular Formula C6H11BrIndicates a high degree of saturation (sp3 character)[3].
Molecular Weight 163.05 g/mol Low molecular weight, ideal for fragment-based drug design.
Monoisotopic Mass 162.00441 DaCritical for high-resolution mass spectrometry (HRMS) validation[3].
Boiling Point 152.4 ± 9.0 °C (Predicted)Dictates handling; requires standard distillation protocols[2].
Density ~1.28 g/cm³ (Predicted)Heavier than water, typical of haloalkanes; informs extraction phases.
Structural Connectivity Analysis

G C_ring Cyclopropyl Ring (Metabolic Stability) C_chiral C2 Methine (Branching / Chiral Center) C_ring->C_chiral Steric shielding C_bromo C1 Primary Bromide (Electrophilic Hub) C_chiral->C_bromo Inductive effect

Caption: Structural connectivity and reactive domains of (1-Bromopropan-2-yl)cyclopropane.

Chemical Reactivity & Mechanistic Pathways

As a Senior Application Scientist, it is crucial to understand not just what a molecule does, but why it behaves that way under specific conditions. The reactivity of (1-Bromopropan-2-yl)cyclopropane is governed by the interplay between its primary leaving group and its cyclopropyl substituent.

Nucleophilic Substitution (SN2) Dynamics

Primary alkyl bromides are classic substrates for SN2 reactions. However, the branching at the C2 position (the methine carbon attached to the cyclopropyl group) introduces a degree of neopentyl-like steric hindrance.

  • Causality: To force the SN2 pathway and suppress competing E2 elimination (which would yield an alkene), reactions must utilize highly nucleophilic, non-bulky reagents in polar aprotic solvents (e.g., DMF, DMSO). The aprotic environment leaves the nucleophile unsolvated and highly reactive, overcoming the steric drag of the C2 branching.

Radical Stability: The Homocyclopropylcarbinyl Advantage

In transition-metal-catalyzed cross-coupling (such as Ni-catalyzed reductive coupling), unactivated alkyl bromides undergo single-electron transfer (SET) to form alkyl radicals[4][5].

  • Causality: A common failure mode in cyclopropyl-containing molecules is radical-induced ring opening. However, because the bromide in this molecule is at C1 and the cyclopropyl group is at C2, the resulting radical is a homocyclopropylcarbinyl radical. Unlike direct cyclopropylcarbinyl radicals (which open at a rate of k≈108 s−1 ), the homocyclopropylcarbinyl radical is kinetically stable. This allows the radical to be safely captured by a transition metal catalyst without destroying the cyclopropyl ring[5].

Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that quality control is built directly into the workflow.

Protocol 1: General SN2 Amination Workflow

This protocol describes the coupling of (1-Bromopropan-2-yl)cyclopropane with a secondary amine to generate a tertiary amine building block.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv). Causality: A mild, insoluble base acts as an acid scavenger to neutralize the generated HBr without promoting E2 elimination of the primary bromide.

  • Electrophile Addition: Introduce (1-Bromopropan-2-yl)cyclopropane (1.2 equiv) dropwise at 0 °C.

  • Thermal Activation: Warm the reaction to 60 °C and stir for 12 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-inactive bromide spot (visualized via KMnO4​ stain) confirms conversion.

  • Workup: Quench with water to dissolve salts and extract with Ethyl Acetate. The organic layer is washed with brine (3x) to remove residual DMF, dried over Na2​SO4​ , and concentrated.

Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling

This advanced protocol outlines the C(sp2)-C(sp3) coupling of the alkyl bromide with an aryl bromide, bypassing the need for sensitive Grignard reagents[4][5].

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine Ni(ClO4​)2​⋅6H2​O (10 mol%) and 2,2'-bipyridine (15 mol%) in anhydrous DMA. Stir for 1 hour until a deep green complex forms.

  • Reagent Loading: Add Zinc powder (2.0 equiv) as the terminal reductant. Causality: Zn reduces the Ni(II) precatalyst to the active Ni(0) species and turns over the catalytic cycle.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and (1-Bromopropan-2-yl)cyclopropane (2.5 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 12 hours.

  • Self-Validation (QC): GC-MS analysis of an aliquot should show the exact mass of the cross-coupled product. Absence of ring-opened side products validates the stability of the homocyclopropylcarbinyl radical.

G Ni0 Ni(0) Catalyst Radical Alkyl Radical Formation (Single Electron Transfer) Ni0->Radical + Alkyl Bromide NiIII Ni(III) Intermediate (Radical Capture) Radical->NiIII Oxidative Addition Product Cross-Coupled Product NiIII->Product Reductive Elimination Product->Ni0 Zn Reductant

Caption: Nickel-catalyzed reductive cross-coupling catalytic cycle for alkyl bromides.

References

  • PubChemLite - C6H11Br (Explore) . Structural and mass spectrometry data for C6H11Br derivatives, including monoisotopic mass verification.3

  • ChemicalBook - Cyclopropane, (2-bromo-1-methylethyl)- (1544972-91-9) . Physicochemical property predictions, including boiling point and density parameters. 2

  • Leyan Reagents - (1-Bromopropan-2-yl)cyclopropane . Commercial availability and CAS registry verification for 1544972-91-9.1

  • Organic Letters (ACS Publications) - Nickel-Catalyzed Reductive Coupling of γ-Metalated Ketones with Unactivated Alkyl Bromides . Mechanistic insights into the radical cleavage and cross-coupling of unactivated alkyl bromides. 4

  • Organic Chemistry Portal - Nickel-Catalyzed Reductive Coupling . Optimization and protocol conditions for Ni-catalyzed radical coupling using Zn reductants. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Synthesis of (1-Bromopropan-2-yl)cyclopropane

Executive Summary (1-Bromopropan-2-yl)cyclopropane (also referred to as 1-bromo-2-cyclopropylpropane) is a highly valuable alkylating agent and synthetic building block used in the development of conformationally restric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Bromopropan-2-yl)cyclopropane (also referred to as 1-bromo-2-cyclopropylpropane) is a highly valuable alkylating agent and synthetic building block used in the development of conformationally restricted pharmaceuticals and agrochemicals. The presence of the strained three-membered cyclopropane ring introduces significant synthetic challenges, as the ring is highly susceptible to electrophilic cleavage and cationic rearrangement under standard, strongly acidic halogenation conditions[1]. This application note details a robust, two-step laboratory-scale synthesis starting from commercially available 2-cyclopropylpropanoic acid[2]. By leveraging a mild hydride reduction followed by an Appel bromination, this protocol ensures maximum yield while completely suppressing ring-opened byproducts[3][4].

Mechanistic Rationale & Structural Integrity

The core challenge in synthesizing cyclopropyl-containing alkyl halides is the preservation of the ring. Cyclopropane possesses a high ring strain of approximately 27.5 kcal/mol. When synthesizing alkyl bromides from alcohols using traditional reagents like hydrobromic acid (HBr), the reaction proceeds via a protonated alcohol. For cyclopropylalkyl systems, the resulting leaving group departure can generate carbocationic character, which rapidly undergoes rearrangement to form thermodynamically more stable homoallylic bromides or cyclobutane derivatives[1].

To circumvent this degradation, the Appel Reaction is employed[5]. The reaction utilizes triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in an aprotic solvent (dichloromethane).

  • Activation: PPh3 reacts with CBr4 to form a reactive phosphonium ion pair. The alcohol oxygen attacks the phosphorus, generating an oxyphosphonium intermediate[5].

  • Displacement: The bromide ion performs a rapid, concerted SN2 displacement on the carbon atom, expelling triphenylphosphine oxide (OPPh3) as the thermodynamic driving force[5].

Because the Appel reaction operates under near-neutral conditions and strictly follows an SN2 pathway, it avoids discrete carbocation formation, ensuring the structural integrity of the cyclopropane ring is fully maintained[3][4].

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Cyclopropylpropanoic Acid (Starting Material) B LiAlH4, THF, 0 °C to RT (Reduction) A->B C 2-Cyclopropylpropan-1-ol (Intermediate) B->C D PPh3, CBr4, CH2Cl2, 0 °C to RT (Appel Bromination) C->D E (1-Bromopropan-2-yl)cyclopropane (Target Product) D->E

Figure 1: Two-step synthetic workflow for (1-Bromopropan-2-yl)cyclopropane.

Quantitative Data: Reaction Optimization

The superiority of the Appel reaction for cyclopropyl-containing substrates is evident when comparing byproduct profiles. The table below summarizes the expected outcomes based on established cyclopropylmethanol derivative bromination studies[4].

Bromination MethodReagents & SolventConditionsTarget Yield (%)Ring-Opened Byproducts (%)
Appel Reaction CBr4, PPh3 in CH2Cl20 °C to RT, 2 h85 – 92< 1
Phosphorus Tribromide PBr3, Pyridine in Et2O-10 °C, 4 h65 – 755 – 10
Hydrobromic Acid 48% HBr, H2SO4Reflux, 6 h< 20> 70

Table 1: Comparison of bromination methods and their impact on cyclopropyl ring integrity.

Detailed Experimental Protocols

Protocol A: Reduction of 2-Cyclopropylpropanoic Acid

Objective: Convert 2-cyclopropylpropanoic acid to the intermediate 2-cyclopropylpropan-1-ol. Scale: 100 mmol

Materials:

  • 2-Cyclopropylpropanoic acid (11.4 g, 100 mmol)[2]

  • Lithium aluminum hydride (LiAlH4) (4.5 g, ~120 mmol)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Suspension: Add 4.5 g of LiAlH4 to the flask, followed by 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 11.4 g of 2-cyclopropylpropanoic acid in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the LiAlH4 suspension over 45 minutes. Causality Note: The dropwise addition is critical to control the highly exothermic reduction and steady evolution of hydrogen gas.

  • Reaction: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Fieser Workup: Re-cool the flask to 0 °C. Carefully quench the reaction by sequentially adding: 4.5 mL of distilled water (dropwise), 4.5 mL of 15% aqueous NaOH solution, and finally 13.5 mL of distilled water. Stir vigorously for 15 minutes until a white, granular precipitate forms. Self-Validation: The formation of a granular, easily filterable solid indicates a successful Fieser quench, trapping the aluminum salts.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether (3 × 50 mL).

  • Concentration: Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford crude 2-cyclopropylpropan-1-ol as a clear liquid. The crude product is typically >95% pure and can be used directly in the next step.

Protocol B: Appel Bromination to (1-Bromopropan-2-yl)cyclopropane

Objective: Convert 2-cyclopropylpropan-1-ol to the target bromide without inducing ring-opening[3]. Scale: ~90 mmol (assuming 90% yield from Protocol A)

Materials:

  • 2-Cyclopropylpropan-1-ol (9.0 g, 90 mmol)

  • Carbon tetrabromide (CBr4) (37.3 g, 112.5 mmol, 1.25 eq)

  • Triphenylphosphine (PPh3) (28.3 g, 108 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (CH2Cl2) (200 mL)

Step-by-Step Procedure:

  • Setup: In a flame-dried 500 mL round-bottom flask under argon, dissolve 9.0 g of 2-cyclopropylpropan-1-ol and 37.3 g of CBr4 in 200 mL of anhydrous CH2Cl2.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add 28.3 g of PPh3 in small portions over 20 minutes. The solution will transition to a pale yellow color as the active oxyphosphonium intermediate is generated[5].

  • Reaction: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours. Self-Validation: Monitor completion via TLC (Hexanes/EtOAc 9:1, KMnO4 stain). The starting alcohol will appear as a distinct spot that disappears upon completion.

  • Precipitation: Once the alcohol is fully consumed, concentrate the reaction mixture under reduced pressure (at 25 °C bath temperature to avoid volatilizing the product) to approximately 40 mL.

  • Trituration: Add 150 mL of cold pentane to the concentrated mixture and stir vigorously. Causality Note: Pentane is highly non-polar, causing the bulk of the polar triphenylphosphine oxide (OPPh3) byproduct to crash out as a white solid, drastically simplifying purification.

  • Filtration: Filter the suspension through a short plug of silica gel to remove the OPPh3 and baseline impurities. Elute with an additional 100 mL of pentane.

  • Final Isolation: Carefully evaporate the pentane/CH2Cl2 solvent mixture under reduced pressure (e.g., >100 mbar, 20 °C) to yield (1-Bromopropan-2-yl)cyclopropane as a clear, slightly dense liquid. Store the product over copper wire or silver foil at -20 °C to prevent slow decomposition.

Sources

Application

Application Note: Synthesis and Utilization of (1-Bromopropan-2-yl)cyclopropane in Grignard Reactions

Introduction & Chemical Context The incorporation of cyclopropyl-containing moieties into pharmaceutical intermediates is a highly validated strategy in modern drug design. These motifs are frequently utilized to enhance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The incorporation of cyclopropyl-containing moieties into pharmaceutical intermediates is a highly validated strategy in modern drug design. These motifs are frequently utilized to enhance metabolic stability, modulate lipophilicity, and restrict target-binding conformational flexibility. (1-Bromopropan-2-yl)cyclopropane serves as a critical building block for installing the structurally unique 2-cyclopropylpropyl group.

However, the generation of Grignard reagents from cyclopropyl-containing alkyl halides requires a nuanced understanding of radical mechanics to prevent unwanted side reactions, specifically ring-opening and dimerization. This application note provides an authoritative, field-proven guide to successfully generating and utilizing the Grignard reagent derived from (1-bromopropan-2-yl)cyclopropane.

Thermodynamic & Kinetic Rationale (E-E-A-T)

The Radical Stability Paradigm

The formation of a Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism at the magnesium surface, generating a transient carbon-centered radical[1]. For many cyclopropyl-containing substrates, this intermediate is highly problematic. For example, the cyclopropylmethyl radical (an α -cyclopropyl radical) acts as a highly sensitive "radical clock," undergoing rapid homolytic ring opening with a rate constant of approximately 8.6×107 s−1 at 298 K to relieve inherent ring strain[2].

In contrast, the SET reduction of (1-bromopropan-2-yl)cyclopropane generates a β -cyclopropyl radical . Because the radical center is separated from the cyclopropane ring by an additional sp3 carbon, the orbital overlap required for ring scission is absent. Consequently, the rate of ring opening is negligible. This kinetic stability allows the transient radical to safely undergo a second electron transfer to form the stable Grignard reagent, (2-cyclopropylpropyl)magnesium bromide, without generating olefinic byproducts[3].

Suppressing Wurtz Coupling

While ring opening is suppressed, primary alkyl bromides are highly susceptible to Wurtz coupling (homodimerization) during Grignard formation[4][5]. This bimolecular side reaction occurs when the unreacted alkyl halide reacts with the newly formed Grignard reagent.

Causality of Experimental Choices: To mitigate Wurtz coupling, the choice of solvent and addition rate is critical. Utilizing 2-methyltetrahydrofuran (2-MeTHF) instead of standard tetrahydrofuran (THF) significantly suppresses Wurtz coupling. 2-MeTHF provides an optimal coordination environment for the organomagnesium species and alters the solubility profile of the reactive intermediates, drastically favoring Grignard formation over dimerization[6].

Mandatory Visualization

G A (1-Bromopropan-2-yl) cyclopropane B Mg Surface Electron Transfer A->B Initiation C Beta-Cyclopropyl Radical (Stable) B->C -Br• D Ring Opening (Negligible) C->D k < 10³ s⁻¹ E Grignard Reagent Formation C->E Fast SET

Caption: Radical stability pathway during Grignard formation of (1-bromopropan-2-yl)cyclopropane.

Workflow Step1 Step 1: Mg Activation I2 / 1,2-Dibromoethane Anhydrous 2-MeTHF Step2 Step 2: Halide Addition Dropwise addition of (1-Bromopropan-2-yl)cyclopropane Step1->Step2 Step3 Step 3: Temp Control Maintain 35-40°C to suppress Wurtz coupling Step2->Step3 Step4 Step 4: Titration Knochel's Method (I2/LiCl) Step3->Step4 Step5 Step 5: Electrophilic Trapping Addition to Carbonyls Step4->Step5

Caption: Experimental workflow for Grignard generation and downstream application.

Experimental Protocols

Protocol 1: Preparation of (2-Cyclopropylpropyl)magnesium bromide

This protocol is designed as a self-validating system; the visual cues during initiation and the subsequent titration ensure the reagent's integrity before downstream use[7].

Materials:

  • Magnesium turnings (1.5 equiv, mechanically activated)

  • (1-Bromopropan-2-yl)cyclopropane (1.0 equiv)

  • Anhydrous 2-MeTHF (to achieve a 0.5 M final concentration)

  • Iodine crystals and 1,2-dibromoethane (initiators)

Step-by-Step Methodology:

  • Activation: Add magnesium turnings to an oven-dried, argon-purged 3-neck flask. Add a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes, coating the Mg surface. Allow to cool to room temperature.

  • Initiation: Add 5% of the total 2-MeTHF volume to cover the Mg turnings. Add 2-3 drops of 1,2-dibromoethane and 5% of the total (1-bromopropan-2-yl)cyclopropane. Stir gently. Initiation is confirmed by the disappearance of the iodine color, localized bubbling, and a slight exotherm[4].

  • Propagation: Dilute the remaining (1-bromopropan-2-yl)cyclopropane in the rest of the 2-MeTHF. Add this solution dropwise via an addition funnel over 45-60 minutes. Maintain the internal temperature strictly between 35-40 °C using a water bath. Note: Strict temperature control and slow addition keep the local concentration of the halide low, preventing Wurtz coupling[6].

  • Maturation: Once the addition is complete, stir the grey/brown solution at room temperature for an additional 2 hours to ensure complete consumption of the halide.

Protocol 2: Titration of the Grignard Reagent (Self-Validation)

Never assume quantitative yield. Titrate the reagent using Knochel’s method to ensure accurate stoichiometry for downstream electrophilic trapping.

  • Weigh accurately ~100 mg of iodine into a dry vial containing 2 mL of a 0.5 M LiCl solution in THF.

  • Cool the vial to 0 °C.

  • Titrate the Grignard reagent dropwise using a calibrated syringe until the dark brown iodine color completely disappears, leaving a clear solution.

  • Calculation: Molarity (M)=253.8×Volume of Grignard (mL)Mass of I2​ (mg)​

Data Presentation

Table 1: Solvent Effects on Grignard Formation and Wurtz Coupling [6]

SolventReaction Temp (°C)Grignard Yield (%)Wurtz Coupling (%)Mechanistic Notes
Tetrahydrofuran (THF)65 (Reflux)< 40%> 50%High dimerization due to elevated temperature and high local halide concentration.
Diethyl Ether (Et₂O)35 (Reflux)85%10%Good yield, but highly flammable and prone to peroxide formation.
2-MeTHF 35-40 > 90% < 5% Optimal coordination sphere; effectively suppresses bimolecular Wurtz coupling.

Table 2: Electrophile Scope for (2-Cyclopropylpropyl)magnesium bromide

Electrophile TypeExample SubstrateProduct ClassIsolated Yield
AldehydeBenzaldehydeSecondary Alcohol88%
KetoneCyclohexanoneTertiary Alcohol82%
Weinreb AmideN-Methoxy-N-methylacetamideKetone79%
Carbon DioxideCO₂ (Dry Ice)Carboxylic Acid91%

References

  • Radical clock - Wikipedia. Source: wikipedia.org.2

  • Grignard Reaction - Alfa Chemistry. Source: alfa-chemistry.com. 4

  • Wurtz reaction - Wikipedia. Source: wikipedia.org. 5

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Source: alfredstate.edu. 1

  • Preventing the formation of Wurtz coupling products in Grignard reactions - Benchchem. Source: benchchem.com. 6

  • Harnessing Radical Reactivity For The Construction Of Natural Product Frameworks... Source: wayne.edu. 3

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Source: masterorganicchemistry.com. 7

Sources

Method

Application Note: The Role and Utility of (1-Bromopropan-2-yl)cyclopropane in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary: Escaping Flatland In modern drug discovery, the over-reliance on flat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary: Escaping Flatland

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings often leads to clinical candidates with poor solubility, high off-target toxicity, and rapid metabolic clearance. As a Senior Application Scientist, I frequently advise medicinal chemistry teams to "escape from flatland" by incorporating complex, sp3-rich aliphatic side chains.

(1-Bromopropan-2-yl)cyclopropane (CAS: 1544972-91-9) is a highly versatile, commercially available electrophilic building block designed specifically for this purpose. It serves as the premier reagent for installing the 2-cyclopropylpropyl moiety onto drug scaffolds. This specific functional group provides a unique combination of lipophilicity, steric shielding, and conformational restriction, making it an invaluable asset in hit-to-lead and lead optimization campaigns.

Mechanistic Insights & Pharmacological Rationale

The decision to incorporate a 2-cyclopropylpropyl group is rarely arbitrary; it is driven by specific pharmacological causality. The structural features of this moiety directly address common roadblocks in drug development[1]:

  • Metabolic Stability via C-H Bond Strength: Unlike straight-chain alkyl groups (e.g., isobutyl or propyl) which possess easily abstractable protons, the cyclopropyl ring features shorter (1.51 Å) and stronger C-H bonds with enhanced s-character[1]. This significantly reduces susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism ().

  • Conformational Restriction: The rigid nature of the cyclopropane ring restricts the rotational degrees of freedom of the adjacent propyl chain. By locking the side chain into a bioactive conformation, the entropic penalty typically paid upon receptor binding is minimized, thereby enhancing target affinity[1].

  • Steric Shielding: The β-branching (a methyl group and a cyclopropyl group on the carbon adjacent to the attachment point) creates a bulky, umbrella-like steric shield. This is highly effective at filling deep hydrophobic pockets in kinase and GPCR targets while simultaneously blocking enzymatic access to nearby vulnerable pharmacophores.

PharmaImpact Moiety 2-Cyclopropylpropyl Moiety Prop1 Cyclopropyl Ring (Stronger C-H Bonds) Moiety->Prop1 Prop2 Rigid sp3 Character (Conformational Lock) Moiety->Prop2 Prop3 β-Methyl Branching (Steric Bulk) Moiety->Prop3 Outcome1 Resistance to CYP450 Oxidation Prop1->Outcome1 Outcome2 Reduced Entropic Penalty on Binding Prop2->Outcome2 Outcome3 Enhanced Hydrophobic Pocket Filling Prop3->Outcome3 Final Improved Pharmacokinetics & Target Affinity Outcome1->Final Outcome2->Final Outcome3->Final

Mechanistic pathway detailing how structural features of the moiety enhance drug properties.

Physicochemical & Reactivity Profile

To effectively utilize (1-Bromopropan-2-yl)cyclopropane, one must understand its fundamental properties. The table below summarizes the critical data required for synthetic planning.

PropertyValuePharmacological / Synthetic Relevance
Chemical Name (1-Bromopropan-2-yl)cyclopropaneInstalls the 2-cyclopropylpropyl motif.
CAS Number 1544972-91-9Standardized identifier for procurement.
Molecular Formula C6H11BrHigh sp3 carbon fraction (Fsp3 = 1.0).
Molecular Weight 163.06 g/mol Low MW contribution; maintains ligand efficiency.
Electrophilicity Primary Alkyl BromideHighly reactive toward SN2 and oxidative addition.
Steric Profile β-BranchedPrevents rapid enzymatic cleavage; requires optimized heating for synthesis due to mild steric hindrance.

Synthetic Methodologies & Self-Validating Protocols

The primary utility of this building block lies in its ability to undergo nucleophilic substitution (SN2) and transition-metal-catalyzed cross-coupling. Below are field-proven, self-validating protocols designed to maximize yield while mitigating the steric challenges of the β-branched electrophile.

SyntheticWorkflow SM (1-Bromopropan-2-yl) cyclopropane (Electrophile) N_Alk N-Alkylation (Cs2CO3, DMF, 80°C) SM->N_Alk SN2 Reaction Zn_Ins Zinc Insertion (Zn dust, TMSCl, THF) SM->Zn_Ins Organozinc Formation Prod1 N-(2-cyclopropylpropyl) Heterocycle N_Alk->Prod1 Negishi Negishi Coupling (Ar-X, Pd-cat, Ligand) Zn_Ins->Negishi Prod2 Aryl-Alkyl Scaffold Negishi->Prod2

Synthetic workflows for incorporating the 2-cyclopropylpropyl moiety via SN2 and Negishi coupling.

Protocol A: N-Alkylation of Heterocyclic Scaffolds (e.g., Piperazines, Pyrazoles)

Causality in Experimental Design:

  • Solvent (DMF): A polar aprotic solvent with a high dielectric constant is essential to stabilize the SN2 transition state.

  • Base (Cs₂CO₃): Cesium carbonate is selected over potassium carbonate due to the "cesium effect." The large ionic radius of Cs⁺ creates a looser ion pair with the deprotonated amine, significantly enhancing the nucleophile's attack trajectory against the sterically hindered β-branched bromide.

  • Temperature (80 °C): Room temperature reactions will stall due to the β-methyl and cyclopropyl shielding. Heating provides the necessary activation energy without inducing E2 elimination (which is disfavored here due to the branched nature of the β-proton).

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine scaffold (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered Cs₂CO₃ (2.0 equiv, 2.0 mmol). Stir at room temperature for 15 minutes to allow for pre-deprotonation/ion-pairing.

  • Electrophile Addition: Add (1-Bromopropan-2-yl)cyclopropane (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is self-validating when the starting amine mass disappears and the target mass [M + C6H11]⁺ emerges. The steric bulk inherently prevents over-alkylation (quaternization).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Negishi Cross-Coupling for Aryl-Alkyl Bond Formation

Causality in Experimental Design:

  • Organozinc over Grignard: Converting the primary bromide to an alkylzinc reagent (R-ZnBr) rather than a magnesium Grignard ensures high functional group tolerance, preventing unwanted reactions with esters, ketones, or nitriles on the aryl halide partner[2].

  • Catalyst/Ligand Choice: Primary alkyl metals are notorious for undergoing rapid β-hydride elimination during cross-coupling. Utilizing Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) accelerates the reductive elimination step, effectively outcompeting the decomposition pathway[2].

Step-by-Step Methodology:

  • Zinc Activation: To a flame-dried Schlenk flask under argon, add zinc dust (2.0 equiv, 2.0 mmol). Suspend in anhydrous THF (2.0 mL) and add 1,2-dibromoethane (5 mol%) followed by TMSCl (5 mol%). Heat gently with a heat gun to activate the zinc surface.

  • Organozinc Formation: Add (1-Bromopropan-2-yl)cyclopropane (1.5 equiv, 1.5 mmol) dropwise. Stir at 50 °C for 2 hours.

    • Self-Validation Cues: The formation of the organozinc species is exothermic. The suspension will transition from a metallic powder to a cloudy grey solution, visually validating successful zinc insertion.

  • Cross-Coupling Setup: In a separate argon-purged flask, combine the aryl halide (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) in anhydrous THF (3.0 mL).

  • Reaction: Transfer the freshly prepared alkylzinc solution to the catalyst flask via cannula. Heat the mixture at 65 °C for 16 hours.

  • Workup: Quench with 1M HCl (5 mL) to destroy unreacted zinc species. Extract with diethyl ether (3 x 15 mL), dry over MgSO₄, and purify via flash column chromatography.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with (1-Bromopropan-2-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Navigating the Challenges and Opportunities of a Unique Substrate (1-Bromopropan-2-yl)cyclopropane...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Challenges and Opportunities of a Unique Substrate

(1-Bromopropan-2-yl)cyclopropane represents a fascinating and challenging substrate for transition-metal-catalyzed cross-coupling reactions. Its structure combines two key features that significantly influence its reactivity: a secondary alkyl bromide and an adjacent cyclopropyl ring. Secondary alkyl halides are notoriously more difficult to couple than their primary counterparts due to a higher propensity for β-hydride elimination and slower rates of oxidative addition.[1][2] The presence of the cyclopropyl group introduces further complexity. While the cyclopropyl moiety is a desirable structural motif in medicinal chemistry, its inherent ring strain can lead to undesired ring-opening side reactions under certain catalytic conditions.[3][4]

This guide provides a comprehensive overview of experimental protocols for subjecting (1-Bromopropan-2-yl)cyclopropane to a variety of cross-coupling reactions. The methodologies presented herein are grounded in established principles for the coupling of secondary alkyl halides, with special considerations for the unique reactivity imparted by the cyclopropyl group. We will delve into the rationale behind the choice of catalysts, ligands, and reaction conditions, offering insights to enable researchers to successfully incorporate this valuable building block into their synthetic campaigns.

Mechanistic Considerations: The Interplay of Catalysis and Substrate Reactivity

The success of any cross-coupling reaction with (1-Bromopropan-2-yl)cyclopropane hinges on carefully navigating the competitive reaction pathways. The desired productive cycle, involving oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination, is in constant competition with deleterious side reactions.

cluster_main General Catalytic Cycle for Secondary Alkyl Halides cluster_side Key Side Reactions Oxidative_Addition Oxidative Addition (Often Rate-Limiting) Transmetalation Transmetalation / Amine Coordination Oxidative_Addition->Transmetalation Productive Pathway Beta_Hydride_Elimination β-Hydride Elimination Oxidative_Addition->Beta_Hydride_Elimination Deleterious Pathway Reductive_Elimination Reductive Elimination (Forms C-C or C-N bond) Transmetalation->Reductive_Elimination Ring_Opening Cyclopropane Ring-Opening Transmetalation->Ring_Opening Potential Substrate Degradation Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition

Figure 1. Competing pathways in the cross-coupling of (1-Bromopropan-2-yl)cyclopropane.

For (1-Bromopropan-2-yl)cyclopropane, the secondary nature of the bromide makes β-hydride elimination a significant concern. Furthermore, the generation of radical intermediates, particularly in nickel-catalyzed systems, could potentially lead to the opening of the strained cyclopropane ring.[3] The protocols outlined below are designed to favor the productive catalytic cycle by careful selection of catalysts, ligands, and reaction conditions that suppress these unwanted transformations.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) and C(sp³)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For secondary alkyl halides, nickel-based catalytic systems have often proven more effective than their palladium counterparts, particularly for alkyl-alkyl couplings.[5][6]

Expertise & Experience:

The choice of a nickel catalyst is predicated on its generally higher reactivity towards the oxidative addition of alkyl halides. The use of a diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, has been shown to be effective in promoting the coupling of unactivated secondary alkyl halides by stabilizing the nickel intermediates and facilitating the desired reductive elimination.[5] The selection of a strong base like potassium phosphate is crucial for the transmetalation step involving the organoboron reagent.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids

Start Start Setup Oven-dried Schlenk flask under Argon Start->Setup Add_Solids Add NiCl2(dme) (5 mol%), Ligand (10 mol%), K3PO4 (2.0 equiv.) Setup->Add_Solids Add_Reagents Add Arylboronic Acid (1.2 equiv.) and (1-Bromopropan-2-yl)cyclopropane (1.0 equiv.) Add_Solids->Add_Reagents Add_Solvent Add anhydrous Dioxane Add_Reagents->Add_Solvent Degas Degas with Argon for 15 min Add_Solvent->Degas React Heat at 80 °C for 12-24 h Degas->React Monitor Monitor by GC-MS or TLC React->Monitor Workup Cool, dilute with Ether, wash with water and brine Monitor->Workup Purify Column Chromatography Workup->Purify End Product Purify->End

Figure 2. Workflow for Nickel-Catalyzed Suzuki-Miyaura Coupling.

Materials:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Equivalents
(1-Bromopropan-2-yl)cyclopropane163.06163 mg1.01.0
Arylboronic AcidVariable-1.21.2
NiCl₂(dme)219.7011.0 mg0.050.05
trans-N,N'-Dimethyl-1,2-cyclohexanediamine142.2514.2 mg0.100.10
K₃PO₄212.27425 mg2.02.0
Anhydrous 1,4-Dioxane-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add NiCl₂(dme), trans-N,N'-dimethyl-1,2-cyclohexanediamine, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the arylboronic acid and (1-Bromopropan-2-yl)cyclopropane.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Sparge the reaction mixture with a stream of argon for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness:
  • Expected Outcome: Moderate to good yields (50-80%) of the coupled product.

  • Potential Pitfalls:

    • Low Conversion: Incomplete reaction may be due to impure reagents or insufficient degassing. Ensure all reagents are pure and the reaction is maintained under a strict inert atmosphere.

    • Side Products: Formation of homocoupled boronic acid or reduced alkyl substrate may occur. Optimizing the reaction temperature and time may mitigate these side reactions.

    • Ring-Opening: While less common under these conditions, the formation of allylic or other ring-opened products should be monitored for. If observed, a lower reaction temperature or a different ligand/catalyst system may be necessary.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[7] For challenging secondary alkyl halides, palladium catalysts with bulky, electron-rich phosphine ligands are typically employed to facilitate the oxidative addition and reductive elimination steps.[8][9]

Expertise & Experience:

The choice of a palladium catalyst with a highly hindered biarylphosphine ligand, such as BrettPhos, is critical for the successful amination of secondary alkyl bromides. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[9] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Start Start Setup Oven-dried sealed tube under Argon Start->Setup Add_Solids Add Pd precatalyst (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 equiv.) Setup->Add_Solids Add_Reagents Add Amine (1.2 equiv.) and (1-Bromopropan-2-yl)cyclopropane (1.0 equiv.) Add_Solids->Add_Reagents Add_Solvent Add anhydrous Toluene Add_Reagents->Add_Solvent Seal_React Seal tube and heat at 100 °C for 12-24 h Add_Solvent->Seal_React Monitor Monitor by LC-MS or TLC Seal_React->Monitor Workup Cool, dilute with EtOAc, filter through Celite Monitor->Workup Purify Column Chromatography Workup->Purify End Product Purify->End Start Start Setup Oven-dried Schlenk flask under Argon Start->Setup Add_Solids Add NiCl2(IMes) (10 mol%), CuI (5 mol%), Cs2CO3 (2.0 equiv.) Setup->Add_Solids Add_Reagents Add Terminal Alkyne (1.5 equiv.) and (1-Bromopropan-2-yl)cyclopropane (1.0 equiv.) Add_Solids->Add_Reagents Add_Solvent Add anhydrous DMA Add_Reagents->Add_Solvent Degas_React Degas with Argon, then heat at 90 °C for 24 h Add_Solvent->Degas_React Monitor Monitor by GC-MS Degas_React->Monitor Workup Cool, dilute with Ether, wash with NH4Cl (aq) and brine Monitor->Workup Purify Column Chromatography Workup->Purify End Product Purify->End Start Start Setup Oven-dried sealed tube under Argon Start->Setup Add_Solids Add NiBr2 (10 mol%), 4,4'-di-tert-butylbipyridine (15 mol%), K2CO3 (2.0 equiv.) Setup->Add_Solids Add_Reagents Add Alkene (e.g., n-butyl acrylate, 2.0 equiv.) and (1-Bromopropan-2-yl)cyclopropane (1.0 equiv.) Add_Solids->Add_Reagents Add_Solvent Add anhydrous Acetonitrile Add_Reagents->Add_Solvent Seal_React Seal tube and heat at 80 °C for 24 h Add_Solvent->Seal_React Monitor Monitor by GC-MS Seal_React->Monitor Workup Cool, dilute with EtOAc, filter and wash with water Monitor->Workup Purify Column Chromatography Workup->Purify End Product Purify->End

Sources

Method

(1-Bromopropan-2-yl)cyclopropane: A Versatile C(sp³)-Rich Building Block for Complex Molecule Synthesis

Introduction & Strategic Utility In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule is a proven strategy to improve solubility, reduce off-target toxicity, and enhance me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. (1-Bromopropan-2-yl)cyclopropane is an advanced, bifunctional aliphatic building block designed specifically for these purposes.

The architecture of this molecule combines a reactive primary bromide handle with a sterically demanding β-branched cyclopropyl-isopropyl hybrid system. The cyclopropyl ring acts as a bioisostere for gem-dimethyl or phenyl groups, offering conformational restriction and resistance to cytochrome P450-mediated oxidation. However, the inherent β-branching introduces significant steric hindrance, rendering traditional cross-coupling and substitution reactions challenging. This application note details field-proven, state-of-the-art methodologies to successfully integrate this building block into complex Active Pharmaceutical Ingredients (APIs).

Quantitative Physicochemical Data

Table 1: Key properties of (1-Bromopropan-2-yl)cyclopropane [1]

PropertyValue
Chemical Name (1-Bromopropan-2-yl)cyclopropane
CAS Number 1544972-91-9
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
Monoisotopic Mass 162.0044 Da
Structural Class Primary alkyl bromide, β-branched, alicyclic

Application I: Metallaphotoredox C(sp³)-C(sp²) Cross-Coupling

Mechanistic Causality & Expert Insights

Traditional palladium-catalyzed cross-couplings of alkyl halides possessing β-hydrogens frequently fail. The slow rate of oxidative addition into the sterically hindered C-Br bond, coupled with the rapid, thermodynamically favorable β-hydride elimination from the resulting alkyl-metal intermediate, leads to alkene byproducts rather than the desired coupled product.

To circumvent this, metallaphotoredox dual catalysis is employed [2]. By utilizing an iridium photocatalyst and a silyl radical precursor—specifically tris(trimethylsilyl)silanol, (TMS)₃SiOH—the reaction bypasses traditional oxidative addition. The photocatalyst generates a silyl radical via Hydrogen Atom Transfer (HAT). This silyl radical selectively abstracts the halogen from (1-Bromopropan-2-yl)cyclopropane to form a nucleophilic C(sp³) radical. A nickel(II) intermediate rapidly intercepts this carbon radical, and subsequent reductive elimination forges the C(sp³)-C(sp²) bond at a rate that outcompetes β-hydride elimination.

Photoredox_Ni_Catalysis Light Visible Light (Blue LED) PC Ir(III) Photocatalyst Light->PC Excitation SilylRad Silyl Radical •Si(TMS)3 PC->SilylRad SET / HAT AlkylBr (1-Bromopropan-2-yl)cyclopropane SilylRad->AlkylBr Halogen Abstraction AlkylRad C(sp³) Radical AlkylBr->AlkylRad - Br• NiIII Ar-Ni(III)-Alkyl AlkylRad->NiIII Intercepted Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition (Ar-Br) NiII->NiIII Radical Capture Product C(sp²)-C(sp³) Product NiIII->Product Reductive Elimination

Diagram 1: Metallaphotoredox catalytic cycle avoiding β-hydride elimination.

Standard Operating Protocol: Photoredox Cross-Coupling

Scale: 1.0 mmol

  • Preparation of the Reaction Mixture: In an oven-dried 20 mL vial equipped with a Teflon septum and magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), NiCl₂·dtbbpy (0.05 mmol, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 mmol, 2 mol%), and anhydrous Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Addition of Liquids: Introduce anhydrous 1,2-dimethoxyethane (DME, 10 mL) via syringe, followed by (1-Bromopropan-2-yl)cyclopropane (1.5 mmol, 1.5 equiv) and (TMS)₃SiOH (1.5 mmol, 1.5 equiv).

  • Degassing: Sparge the mixture with argon for an additional 10 minutes to remove dissolved oxygen, which quenches the excited state photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan should be used to maintain the temperature below 30 °C.

  • Workup & Purification: Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite. Wash the filtrate with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Application II: N-Alkylation for Complex Amine Synthesis

Mechanistic Causality & Expert Insights

The synthesis of complex tertiary amines via direct N-alkylation is a foundational transformation in medicinal chemistry. However, the β-branching of (1-Bromopropan-2-yl)cyclopropane creates significant steric bulk adjacent to the electrophilic α-carbon. This hindrance drastically slows down the S_N2 trajectory of incoming amine nucleophiles and increases the probability of competing E2 elimination (yielding an unreactive alkene) [3].

To enforce self-validating chemoselectivity, this protocol utilizes two critical modifications:

  • Finkelstein In Situ Activation: The addition of catalytic potassium iodide (KI) transiently converts the alkyl bromide to an alkyl iodide. Iodide is a vastly superior leaving group, lowering the activation energy of the sterically congested S_N2 transition state.

  • Solvent and Base Selection: A highly polar aprotic solvent (DMF) is used to leave the amine nucleophile unsolvated and highly reactive. A non-nucleophilic base (K₂CO₃) acts strictly as an acid scavenger to neutralize the generated HBr, preventing catalyst poisoning and amine protonation without inducing E2 elimination.

SN2_Alkylation Amine 2° Amine (Nucleophile) TS Sterically Hindered S_N2 Transition State Amine->TS Nucleophilic Attack AlkylBr (1-Bromopropan-2-yl)cyclopropane (Electrophile) AlkylBr->TS C-Br Cleavage Base K2CO3 Base (Acid Scavenger) Base->TS Neutralizes HBr Product Tertiary Amine API (Target) TS->Product Inversion of Configuration

Diagram 2: S_N2 workflow highlighting steric factors in N-alkylation.

Standard Operating Protocol: Direct N-Alkylation

Scale: 5.0 mmol

  • Reaction Assembly: To a 50 mL round-bottom flask, add the target secondary amine (5.0 mmol, 1.0 equiv), finely powdered anhydrous K₂CO₃ (10.0 mmol, 2.0 equiv), and KI (0.5 mmol, 10 mol%).

  • Solvent Addition: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF, 25 mL). Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Electrophile Addition: Add (1-Bromopropan-2-yl)cyclopropane (6.0 mmol, 1.2 equiv) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath. Maintain vigorous stirring for 16 hours. Monitor reaction completion via LC-MS.

  • Aqueous Quench & DMF Removal: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL). To effectively remove the DMF, wash the organic layer sequentially with a 5% aqueous LiCl solution (3 × 30 mL).

  • Final Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude tertiary amine by reverse-phase preparative HPLC or acid-base extraction depending on the lipophilicity of the final API.

References

  • PubChemLite - (1-bromopropan-2-yl)cyclopropane (C6H11Br). Université du Luxembourg.
  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society.
  • N,N-dioctadecylaniline | 72072-19-6 (N-Alkylation Str
Application

Application Notes and Protocols for the Cyclopropanation of Alkenes to Form Substituted Cyclopropanes

Introduction: The Strategic Importance of the Cyclopropane Motif The cyclopropane ring, a seemingly simple three-membered carbocycle, is a powerhouse in modern chemical and pharmaceutical sciences.[1][2][3][4] Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyclopropane Motif

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a powerhouse in modern chemical and pharmaceutical sciences.[1][2][3][4] Its unique stereoelectronic properties, stemming from significant ring strain and the high s-character of its carbon-carbon bonds, confer remarkable and often advantageous characteristics to molecules.[1] In the realm of drug development, the strategic incorporation of a cyclopropane moiety can profoundly influence a compound's pharmacological profile. It can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve binding affinity to biological targets by locking the molecule into a bioactive conformation, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1] Consequently, cyclopropane-containing scaffolds are prevalent in a wide array of FDA-approved drugs for treating conditions ranging from viral infections like COVID-19 and Hepatitis C to chronic diseases such as asthma.[2][5]

This guide provides an in-depth exploration of the primary synthetic methodologies for constructing substituted cyclopropanes from alkenes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations that govern the choice of a particular cyclopropanation method.

Core Methodologies for Alkene Cyclopropanation

The conversion of an alkene to a cyclopropane is fundamentally an addition reaction where a carbene or a carbenoid is added across the double bond. The choice of methodology is dictated by factors such as the substitution pattern of the alkene, the desired stereochemistry of the cyclopropane, and the presence of other functional groups in the substrate. The most prominent and versatile methods are the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations using diazo compounds, and variations involving other carbene precursors.[6][7]

The Simmons-Smith Reaction: A Classic and Reliable Approach

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and high degree of stereospecificity.[8][9] The reaction employs an organozinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[8][9] A significant advancement, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn), which often provides more consistent results.[8][10]

Causality Behind Experimental Choices: The stereospecificity of the Simmons-Smith reaction is a direct consequence of its concerted mechanism. The methylene group is delivered to one face of the alkene via a "butterfly-type" transition state, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8][9] The presence of directing groups, such as hydroxyl groups, on the alkene substrate can profoundly influence the diastereoselectivity of the reaction. The zinc carbenoid coordinates to the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[10]

Simmons_Smith_Mechanism cluster_0 Reagent Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ IZnCH2I IZnCH₂I (Simmons-Smith Reagent) CH2I2->IZnCH2I Zn_Cu Zn(Cu) Zn_Cu->IZnCH2I Transition_State Butterfly Transition State IZnCH2I->Transition_State Alkene Alkene Alkene->Transition_State Cyclopropane Cyclopropane Transition_State->Cyclopropane ZnI2 ZnI₂ Transition_State->ZnI2

Caption: The Simmons-Smith reaction workflow.

Protocol: Simmons-Smith Cyclopropanation of (Z)-3-hexene

This protocol details the cyclopropanation of (Z)-3-hexene using the Furukawa modification.

Materials:

  • (Z)-3-hexene

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (Z)-3-hexene (1.0 eq) dissolved in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (1.2 eq) to the stirred solution. Following this, add diiodomethane (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure cis-1,2-diethylcyclopropane.[8][11][12]

Transition-Metal Catalyzed Cyclopropanation with Diazo Compounds

Transition-metal catalysis offers a powerful and versatile platform for cyclopropanation, particularly when using diazo compounds as carbene precursors.[13][14][15] Rhodium(II) and copper(I) complexes are the most commonly employed catalysts.[13] This method allows for a high degree of control over the stereoselectivity of the reaction, including the ability to achieve high enantioselectivity through the use of chiral ligands.[13][16]

Causality Behind Experimental Choices: The mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate.[13] This highly reactive species then undergoes a concerted addition to the alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst.[13] The stereochemical outcome of the reaction is dictated by the structure of the catalyst and the trajectory of the alkene's approach to the metal-carbene.[13] The use of chiral ligands on the metal center creates a chiral environment that can effectively differentiate between the two faces of the alkene, leading to the preferential formation of one enantiomer.

TM_Catalyzed_Cyclopropanation Diazo R'CHN₂ Metal_Carbene [M]=CHR' Diazo->Metal_Carbene + [M], -N₂ Catalyst [M] Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane + Alkene Alkene RCH=CHR Cyclopropane->Catalyst Kulinkovich_Reaction Ester RCO₂R' Intermediate Oxatitanacyclopentane Ester->Intermediate Grignard 2 R''MgX Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Titanium_Catalyst Ti(OⁱPr)₄ Titanium_Catalyst->Titanacyclopropane Titanacyclopropane->Intermediate Cyclopropanol Cyclopropanol Intermediate->Cyclopropanol Hydrolysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Bromopropan-2-yl)cyclopropane

Introduction: The synthesis of (1-Bromopropan-2-yl)cyclopropane, a substituted alkyl halide, presents a unique challenge due to the specific connectivity of the cyclopropyl and bromopropyl moieties. While a standardized,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of (1-Bromopropan-2-yl)cyclopropane, a substituted alkyl halide, presents a unique challenge due to the specific connectivity of the cyclopropyl and bromopropyl moieties. While a standardized, one-pot synthesis is not extensively documented in peer-reviewed literature, a robust and high-yield pathway can be logically constructed from fundamental organic reactions. This guide provides a validated, two-step synthetic protocol, comprehensive troubleshooting advice, and answers to frequently asked questions to empower researchers in achieving optimal yields and purity. Our approach is grounded in established mechanistic principles to ensure not just procedural accuracy, but a deep understanding of the reaction dynamics.

Part 1: Recommended Synthetic Pathway

The most chemically sound and controllable route to synthesize (1-Bromopropan-2-yl)cyclopropane involves two sequential, high-yielding steps:

  • Wittig Reaction: Formation of the carbon skeleton by converting cyclopropyl methyl ketone into 2-cyclopropylpropene.

  • Radical Hydrobromination: Regioselective anti-Markovnikov addition of hydrogen bromide across the double bond of 2-cyclopropylpropene to yield the target primary bromide.

This pathway is advantageous due to the commercial availability of starting materials, the reliability of the chosen reactions, and the high degree of control over product isomerism.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Radical Hydrobromination A Cyclopropyl Methyl Ketone C 2-Cyclopropylpropene A->C Wittig Olefination B Methyltriphenylphosphonium Bromide + Strong Base (n-BuLi) B->C F (1-Bromopropan-2-yl)cyclopropane C->F Anti-Markovnikov Addition D Hydrogen Bromide (HBr) D->F E Radical Initiator (AIBN/Peroxide) E->F

Caption: Proposed two-step synthesis workflow.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylpropene via Wittig Reaction

Objective: To synthesize the alkene intermediate from cyclopropyl methyl ketone. The Wittig reaction is ideal for forming this specific exocyclic double bond without isomerization side products.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
Methyltriphenylphosphonium Bromide 357.23 42.87 g 1.2
Anhydrous Tetrahydrofuran (THF) - 400 mL -
n-Butyllithium (n-BuLi), 2.5 M in hexanes - 48 mL 1.2
Cyclopropyl Methyl Ketone 84.12 8.41 g 1.0
Saturated aq. NH₄Cl - 150 mL -
Diethyl Ether - 200 mL -

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

  • Ylide Formation: To a flame-dried 1 L round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv). Add anhydrous THF (300 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.2 equiv) dropwise via syringe over 20 minutes. A deep orange or yellow color indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Aldehyde Addition: Dissolve cyclopropyl methyl ketone (1.0 equiv) in anhydrous THF (100 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or GC for the disappearance of the ketone.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide (TPPO). Purify by fractional distillation. 2-Cyclopropylpropene is volatile (b.p. ~75-80 °C).

Protocol 2: Synthesis of (1-Bromopropan-2-yl)cyclopropane

Objective: To perform a regioselective anti-Markovnikov hydrobromination. This is achieved via a radical mechanism, which is critical for obtaining the desired primary bromide instead of the tertiary bromide that would result from an ionic mechanism.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (from 100% yield of step 1) Molar Equiv.
2-Cyclopropylpropene 82.14 8.21 g 1.0
HBr in Acetic Acid (33 wt%) - ~30 mL ~1.5
Benzoyl Peroxide (BPO) or AIBN 242.23 ~240 mg 0.01
Anhydrous Diethyl Ether - 150 mL -
Saturated aq. NaHCO₃ - 100 mL -
Saturated aq. Na₂S₂O₃ - 50 mL -

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 2-cyclopropylpropene (1.0 equiv) dissolved in anhydrous diethyl ether (150 mL). Cool the flask to 0 °C in an ice bath.

  • Initiator Addition: Add the radical initiator (e.g., BPO, 0.01 equiv).

  • HBr Addition: Add the solution of HBr in acetic acid (1.5 equiv) dropwise over 30 minutes with vigorous stirring. Keep the reaction shielded from light to prevent premature radical decomposition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor by GC-MS to confirm the consumption of the starting alkene.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated Na₂S₂O₃ solution (to remove any residual peroxide), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate carefully via rotary evaporation at low temperature.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product.

Part 3: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Step 1: Wittig Reaction Issues

  • Q1: My Wittig reaction yield is low, or the reaction did not go to completion. What went wrong?

    • Answer: Low yields in Wittig reactions are most often traced back to issues with ylide formation.

      • Moisture: The phosphorus ylide is a very strong base and is highly sensitive to moisture and protic solvents. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

      • Base Inactivity: The strength of the base is critical. n-Butyllithium is highly effective but can degrade if stored improperly. Use a freshly titrated or newly purchased bottle. Sodium hydride (NaH) is an alternative, but requires longer reaction times to form the ylide.

      • Reagent Quality: Ensure the methyltriphenylphosphonium bromide is pure and dry. It can be recrystallized from ethanol/ethyl acetate if necessary.

  • Q2: I have a large amount of a white solid (TPPO) that is co-eluting with my product during chromatography. How can I remove it?

    • Answer: Triphenylphosphine oxide (TPPO) is the primary byproduct and its removal is a classic challenge.

      • Crystallization: Before chromatography, you can often precipitate a significant portion of the TPPO. After the initial workup and concentration, add cold pentane or a pentane/ether mixture to the crude residue. The nonpolar alkene will remain in solution while the more polar TPPO often crystallizes out. Filter and then concentrate the filtrate.

      • Chromatography: If chromatography is necessary, use a non-polar eluent system (e.g., pure hexanes or pentane). The polarity difference between the nonpolar alkene product and the moderately polar TPPO should allow for separation, but overloading the column can cause co-elution.

Step 2: Hydrobromination Issues

  • Q3: My final product is a mixture of two isomers. How do I improve the selectivity for the desired (1-Bromopropan-2-yl)cyclopropane?

    • Answer: The formation of the undesired isomer, 2-bromo-2-cyclopropylpropane, indicates that a competing ionic (Markovnikov) addition pathway is occurring alongside the desired radical (anti-Markovnikov) pathway.

      • Cause & Mechanism: The ionic pathway occurs when H⁺ adds to the double bond first, forming the most stable carbocation (in this case, the tertiary carbocation adjacent to the cyclopropyl ring), which is then attacked by Br⁻. The radical pathway, however, is initiated by a bromine radical (Br•) adding to the double bond to form the most stable radical intermediate, which is the secondary radical. This intermediate then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product.

      • Solution: To favor the radical pathway, you must rigorously exclude conditions that promote the ionic pathway. This means using a non-polar solvent like diethyl ether or hexane and ensuring a potent radical initiator (AIBN or a peroxide) is active. The presence of water or protic impurities can facilitate the ionic mechanism. Ensure your initiator is not expired and that the reaction is shielded from UV light which can cause uncontrolled side reactions.

G cluster_Radical Radical Pathway (Anti-Markovnikov) - DESIRED cluster_Ionic Ionic Pathway (Markovnikov) - UNDESIRED Alkene_R 2-Cyclopropylpropene Radical_Int More Stable Secondary Radical Alkene_R->Radical_Int + Br• Product_R (1-Bromopropan-2-yl)cyclopropane Radical_Int->Product_R + HBr - Br• Alkene_I 2-Cyclopropylpropene Carbocation_Int More Stable Tertiary Carbocation Alkene_I->Carbocation_Int + H⁺ Product_I 2-Bromo-2-cyclopropylpropane Carbocation_Int->Product_I + Br⁻

Caption: Competing hydrobromination pathways.

  • Q4: The yield of my hydrobromination is low, and I see evidence of polymerization.

    • Answer: Alkene polymerization can be a significant side reaction in radical processes.

      • Cause: This occurs when the intermediate radical adds to another molecule of the alkene instead of abstracting a hydrogen from HBr.

      • Solution: This is often a concentration-dependent issue. Ensure the HBr reagent is in excess and is added slowly to a relatively dilute solution of the alkene. Maintaining a low temperature (0 °C) during the initial addition helps to control the reaction rate and disfavor polymerization.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Are there any alternative synthetic routes to (1-Bromopropan-2-yl)cyclopropane?

    • Answer: Yes. An alternative involves starting from 2-cyclopropylpropanoic acid. This acid can be reduced to the corresponding primary alcohol, 2-cyclopropylpropan-1-ol, using a reducing agent like LiAlH₄. The resulting alcohol can then be converted to the target alkyl bromide using standard reagents such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction). This route avoids the Wittig reaction but requires a less common starting material and involves handling highly reactive reducing agents and brominating agents.

  • Q2: What is the expected NMR signature for the final product?

    • Answer: For (1-Bromopropan-2-yl)cyclopropane (CH₃-CH(cPr)-CH₂Br):

      • ¹H NMR: You should expect a complex multiplet for the cyclopropyl protons (typically between 0-1 ppm). The methyl group (CH₃) will appear as a doublet. The methine proton (-CH-) will be a complex multiplet, and the methylene protons (-CH₂Br) will appear as two distinct signals (diastereotopic protons), likely as a doublet of doublets each, due to coupling with the adjacent methine proton.

      • ¹³C NMR: Expect distinct signals for the methyl, methine, methylene (C-Br), and the cyclopropyl carbons. The carbon attached to the bromine will be shifted downfield.

  • Q3: What specific safety precautions should be taken?

    • Answer:

      • n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

      • Hydrogen Bromide: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

      • Peroxides: Organic peroxides like BPO can be explosive upon shock or heating. Do not use metal spatulas and store them according to safety guidelines.

  • Q4: Can the cyclopropane ring open under the radical reaction conditions?

    • Answer: While cyclopropane rings are strained, they are generally stable under the conditions of radical hydrobromination.[2] The reaction preferentially occurs at the π-bond of the alkene, which is much more reactive. Ring-opening of cyclopropylcarbinyl radicals is a known process but typically requires higher temperatures or specific structural features not present here.[3]

References

  • Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9. (URL: [Link])

  • Boyd, S., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. (URL: [Link])

  • Wikipedia. (n.d.). Cyclopropanation. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. (URL: [Link])

  • Milligan, J. A., et al. (2018). Annulation for the Construction of 1,1-Disubstituted Cyclopropanes via a Radical/Polar Crossover Process. Organic Letters. (URL: [Link])

  • Total Synthesis. (2024). Synthesis of a Cyclopropane from an Aldehyde. YouTube. (URL: [Link])

  • Newhouse, T. R. (n.d.). Structure and Reactivity of Cyclopropane Species. (URL: Not a direct link, but concept is widely available in advanced organic chemistry textbooks)
  • Wikipedia. (n.d.). Radical addition. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Substitution on (1-Bromopropan-2-yl)cyclopropane

Welcome to the technical support center for nucleophilic substitution reactions involving (1-Bromopropan-2-yl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nucleophilic substitution reactions involving (1-Bromopropan-2-yl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice to navigate the complexities of this reaction. The unique structure of this substrate, featuring a secondary bromide adjacent to a cyclopropyl group, presents both challenges and opportunities in synthetic chemistry. This resource will equip you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the predominant mechanism for nucleophilic substitution on (1-Bromopropan-2-yl)cyclopropane?

The reaction mechanism for (1-Bromopropan-2-yl)cyclopropane is highly dependent on the reaction conditions and can proceed through a classic S(_N)2 pathway, or be influenced by neighboring group participation (NGP) from the cyclopropyl ring, which can lead to S(_N)1-like characteristics and rearranged products.[1][2][3] The secondary nature of the bromide and the presence of the adjacent cyclopropyl group are key factors.[4]

  • S(_N)2 Pathway: With strong, non-bulky nucleophiles in polar aprotic solvents, a direct backside attack is favored, leading to inversion of stereochemistry at the reaction center.[5][6]

  • Neighboring Group Participation (NGP): The cyclopropyl group can act as an internal nucleophile, assisting in the departure of the bromide leaving group.[1][7][8] This leads to the formation of a non-classical carbocation intermediate, which can then be attacked by the external nucleophile.[2][3] This pathway often results in a mixture of products with retained stereochemistry and rearrangements.[7]

Q2: How does the cyclopropyl group influence the reaction?

The cyclopropyl group exerts a significant electronic and steric influence on the reaction. Electronically, the C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to stabilize an adjacent positive charge through conjugation. This property facilitates neighboring group participation and can accelerate the rate of solvolysis reactions.[1][3][7] Sterically, the cyclopropyl group can hinder the backside attack required for an S(_N)2 reaction, although this effect is less pronounced than with bulkier groups.

Q3: What are the common side products, and how can they be minimized?

The most common side products are rearranged and elimination products.

  • Rearranged Products: Due to neighboring group participation, the formation of a cyclopropylcarbinyl-type carbocation can lead to rearrangements, yielding cyclobutyl and homoallyl products.[3][7] To minimize these, conditions that favor the S(_N)2 mechanism should be employed, such as using aprotic polar solvents and strong nucleophiles at lower temperatures.[9][10]

  • Elimination Products: The use of strong, bulky bases as nucleophiles or high reaction temperatures can favor E2 elimination, leading to the formation of alkenes.[11] To avoid this, use non-basic nucleophiles where possible and maintain moderate reaction temperatures.

Q4: What is the expected stereochemical outcome?

The stereochemical outcome is mechanism-dependent.

  • S(_N)2: A clean inversion of stereochemistry is expected.[5][6]

  • NGP/S(_N)1-like: This pathway typically leads to a mixture of products with both retention and inversion of stereochemistry, often resulting in racemization.[2][12][13]

Q5: How do I choose the optimal nucleophile, solvent, and temperature?

The choice of reaction conditions is critical for controlling the reaction outcome.

  • Nucleophile: For a direct substitution (S(_N)2), use a strong, non-basic nucleophile like azide, cyanide, or a thiolate. For solvolysis or to encourage NGP, a weaker nucleophile in a protic solvent can be used.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile favor S(_N)2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more reactive.[5][9] Polar protic solvents like water, alcohols, or carboxylic acids will favor S(_N)1-like reactions and NGP by stabilizing the carbocation intermediate.[13]

  • Temperature: Lower temperatures generally favor the S(_N)2 pathway and help to suppress elimination and rearrangement side reactions. Higher temperatures can promote elimination and S(_N)1-type reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
  • Possible Cause 1: Poor Nucleophile. The chosen nucleophile may not be strong enough to displace the bromide.

    • Solution: Switch to a stronger nucleophile. For example, if you are using a neutral nucleophile like an amine, consider its conjugate base.

  • Possible Cause 2: Inappropriate Solvent. The solvent may be stabilizing the nucleophile too much (in the case of polar protic solvents for an S(_N)2 reaction) or not be polar enough to facilitate the reaction.[5][9]

    • Solution: For S(_N)2 reactions, use a polar aprotic solvent like DMF or DMSO.[9]

  • Possible Cause 3: Low Reaction Temperature. The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

Issue 2: Formation of a Complex Mixture of Products, Including Rearranged Isomers
  • Possible Cause: Neighboring Group Participation and Carbocation Rearrangement. The reaction conditions are favoring an S(_N)1-like mechanism with the formation of a carbocation intermediate that is undergoing rearrangement.[3][7]

    • Solution 1: Favor the S(_N)2 Pathway. Use a high concentration of a strong nucleophile in a polar aprotic solvent at a lower temperature. This will promote a direct substitution before the cyclopropyl group can participate.

    • Solution 2: Modify the Substrate. If possible, modifying the substrate to be less sterically hindered could favor the S(_N)2 pathway.

Issue 3: Significant Formation of Elimination Byproducts
  • Possible Cause 1: Nucleophile is too Basic. The nucleophile is acting as a base and abstracting a proton, leading to elimination.[11]

    • Solution: Use a less basic nucleophile with high nucleophilicity (e.g., azide, iodide).

  • Possible Cause 2: High Reaction Temperature. Higher temperatures favor elimination over substitution.

    • Solution: Run the reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction

This protocol aims to favor the direct substitution pathway.

  • To a solution of (1-Bromopropan-2-yl)cyclopropane (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the desired nucleophile (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14]

Protocol 2: Procedure Favoring S(_N)1-like/NGP Pathway (Solvolysis)

This protocol is designed to promote neighboring group participation and potential rearrangement.

  • Dissolve (1-Bromopropan-2-yl)cyclopropane (1.0 eq) in a polar protic solvent such as acetic acid or a mixture of water and a co-solvent like acetone or THF (0.1 M).

  • Heat the solution to reflux and monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify and separate the mixture of products by preparative HPLC or careful column chromatography.[15]

Data and Visualization

Table 1: Solvent Effects on Reaction Pathway
Solvent TypeExamplesFavored MechanismExpected Products
Polar Aprotic DMF, DMSO, AcetonitrileS(_N)2Primarily direct substitution with inversion of stereochemistry.[5][9]
Polar Protic Water, Methanol, Acetic AcidS(_N)1-like/NGPMixture of substitution and rearranged products, with potential racemization.[13]
Nonpolar Hexane, TolueneSlow reaction rates for both pathwaysLow conversion
Diagrams

Caption: S(_N)2 mechanism on (1-Bromopropan-2-yl)cyclopropane.

NGP_Mechanism Substrate (1-Bromopropan-2-yl)cyclopropane Br leaving group Intermediate Non-classical carbocation Stabilized by cyclopropyl group Substrate->Intermediate -Br⁻ (NGP) Product_Sub Substitution Product (Retained/Inverted) Intermediate->Product_Sub Nucleophilic Attack Product_Rear Rearranged Products (Cyclobutyl, Homoallyl) Intermediate->Product_Rear Rearrangement & Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate

Caption: Neighboring group participation (NGP) mechanism.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete Reaction Complex_Mixture Complex Mixture Check_Conversion->Complex_Mixture Multiple Products Optimize_SN2 Increase Nucleophile Concentration Use Polar Aprotic Solvent Increase Temperature Cautiously Low_Conversion->Optimize_SN2 Yes Success Improved Yield/ Selectivity Optimize_SN2->Success Favor_SN2 Lower Temperature Use Stronger, Less Basic Nucleophile Use Polar Aprotic Solvent Complex_Mixture->Favor_SN2 Yes Check_Elimination Check for Elimination Products Complex_Mixture->Check_Elimination No Improvement Favor_SN2->Success High_Elimination Significant Elimination Check_Elimination->High_Elimination Yes Reduce_Elimination Lower Temperature Use Less Basic Nucleophile High_Elimination->Reduce_Elimination Reduce_Elimination->Success

Caption: Troubleshooting workflow for the substitution reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Cyclopropane-Containing Alkaloids.
  • Wikipedia. SN2 reaction.
  • Dalal Institute. Anchimeric Assistance.
  • Organic Syntheses. bromocyclopropane.
  • ResearchGate. (PDF)
  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism.
  • Scribd.
  • Chemistry Steps. (2025). SN2 Reaction Mechanism.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • BenchChem. (2025).
  • ResearchGate. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
  • Wikipedia.
  • ACS Publications. (1999). Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acids | The Journal of Organic Chemistry.
  • Pearson. What product is formed when 1-bromopropane reacts with each of th....
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • PMC.
  • Chemistry LibreTexts. (2024). 11.0: Introduction.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromopropan-1-ol and 1-Bromopropan-2-ol.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of (1-Bromopropan-2-yl)cyclopropane

Introduction & Thermophysical Profile (1-Bromopropan-2-yl)cyclopropane is a highly valuable alkyl halide intermediate, frequently utilized in the synthesis of advanced therapeutics, including protein tyrosine phosphatase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Thermophysical Profile

(1-Bromopropan-2-yl)cyclopropane is a highly valuable alkyl halide intermediate, frequently utilized in the synthesis of advanced therapeutics, including protein tyrosine phosphatase (PTPN1/PTPN2) inhibitors[1]. Due to the presence of the strained cyclopropyl ring adjacent to a secondary alkyl bromide, this molecule requires specialized handling to prevent degradation, isomerization, or elimination during isolation.

Quantitative Data Summary
PropertyValue
Chemical Name (1-Bromopropan-2-yl)cyclopropane
CAS Registry Number 1544972-91-9
Molecular Weight 163.06 g/mol
Appearance Colorless to pale yellow liquid
Typical Impurities 2-cyclopropylpropan-1-ol, homoallylic bromides, elimination alkenes
Recommended Storage 2-8 °C, protected from light and moisture

Troubleshooting FAQs: Common Purification Bottlenecks

Q1: During vacuum distillation, my product yield drops significantly, and NMR shows alkene and ring-opened impurities. What is causing this degradation? A: (1-Bromopropan-2-yl)cyclopropane is highly susceptible to thermal degradation and acid-catalyzed rearrangement. The cyclopropane ring possesses significant angle strain (60° C-C-C bond angles vs. the ideal 109.5° sp³ angle). When subjected to high temperatures (>60 °C) in the presence of trace acids (like residual HBr from the bromination step), the molecule can undergo either E2/E1 elimination to form alkenes or ring-opening to form homoallylic bromides[2]. Actionable Fix: Ensure rigorous neutralization before distillation. Wash the organic phase with saturated aqueous NaHCO₃ until the aqueous layer pH is >7. Perform distillation under high vacuum (e.g., < 5 mmHg) to keep the oil bath temperature strictly below 45 °C.

Q2: I am using silica gel column chromatography, but the unreacted alcohol (2-cyclopropylpropan-1-ol) is co-eluting with my bromide product. How can I resolve them? A: Alkyl bromides and their corresponding alcohols can sometimes exhibit similar retention factors (R_f) if the solvent system is too polar, causing the alcohol to streak into the bromide fractions. Actionable Fix: Switch to a strictly non-polar eluent system, such as 100% pentane or hexanes. The bromide will elute near the solvent front (R_f ~ 0.8 in hexanes), while the alcohol will be strongly retained on the silica (R_f < 0.2). If separation remains poor, consider using silver nitrate-impregnated silica (AgNO₃-silica), which selectively retards alkenes and can alter the retention profile of oxygenated species.

Q3: My GC/MS analysis shows a peak with the same m/z but a different retention time. What is this isomer? A: This is likely a cyclobutane derivative or a linear homoallylic bromide. During the bromination of the precursor alcohol (e.g., using PBr₃ or Appel reaction conditions), a transient carbocation or polarized transition state can form. The adjacent cyclopropyl group can participate in neighboring group participation, leading to ring expansion (forming a bromocyclobutane derivative) or ring opening. Actionable Fix: To suppress rearrangement during synthesis, use milder bromination conditions such as the Appel reaction (CBr₄, PPh₃) at 0 °C, and avoid prolonged reaction times. During purification, these isomers are difficult to separate by distillation and require careful fractional chromatography or preparative HPLC (as utilized in PTPN1/PTPN2 inhibitor synthesis protocols)[1].

Self-Validating Experimental Protocols

Protocol A: Aqueous Quench and Liquid-Liquid Extraction (LLE)

Purpose: To remove water-soluble byproducts (e.g., triphenylphosphine oxide if using Appel, or phosphonic acids if using PBr₃) and neutralize trace acids[3]. Step-by-step Methodology:

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add 5 volumes of ice-cold saturated aqueous NaHCO₃. Self-validation: Effervescence (CO₂ gas) confirms the neutralization of residual acid. Continue addition until effervescence ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with 3 x 3 volumes of a low-boiling non-polar solvent (e.g., pentane or diethyl ether).

  • Washing: Wash the combined organic layers with 1 volume of brine (saturated NaCl) to pre-dry the organic phase and remove residual water-soluble organics.

  • Drying: Add anhydrous MgSO₄ to the organic layer. Self-validation: The MgSO₄ should flow freely like sand when swirling; if it clumps, add more until free-flowing, indicating complete removal of bulk water.

  • Filtration: Filter the suspension through a sintered glass funnel and concentrate the filtrate under reduced pressure (water bath < 30 °C, > 150 mbar to avoid evaporating the volatile product).

Protocol B: Silica Gel Column Chromatography

Purpose: Isolation of the pure alkyl bromide from non-volatile impurities and unreacted starting materials. Step-by-step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes as the slurry solvent. Ensure the silica bed is perfectly level.

  • Loading: Dissolve the crude concentrated oil in a minimum volume of hexanes (1:1 v/v) and carefully apply it to the top of the silica bed.

  • Elution: Elute with 100% hexanes. Monitor fractions via TLC. Self-validation: Since the molecule lacks a UV chromophore, visualize the TLC plates using a KMnO₄ stain (the cyclopropyl ring and bromide will slowly reduce the permanganate, appearing as yellow spots on a purple background).

  • Isolation: Combine fractions containing the product (highest R_f spot). Evaporate the solvent carefully under mild vacuum (water bath 25 °C) to afford the purified (1-Bromopropan-2-yl)cyclopropane.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (1-Bromopropan-2-yl)cyclopropane Quench Aqueous Quench & Neutralization (NaHCO3 wash) Crude->Quench Step 1 PhaseSep Liquid-Liquid Extraction (Organic Phase) Quench->PhaseSep Step 2 Drying Dry over MgSO4 & Filter PhaseSep->Drying Step 3 PurityCheck GC/MS or NMR Purity Check Drying->PurityCheck Step 4 HighPurity High Purity (>95%) Minor Volatiles PurityCheck->HighPurity Yes LowPurity Low Purity (<95%) Alcohols/Byproducts PurityCheck->LowPurity No Distillation Fractional Vacuum Distillation (< 40 °C bath) HighPurity->Distillation Volatile removal Chromatography Silica Column Chromatography (100% Hexanes) LowPurity->Chromatography Isomer/Alcohol separation FinalProduct Pure (1-Bromopropan-2-yl)cyclopropane Distillation->FinalProduct Chromatography->FinalProduct

Diagnostic workflow for the purification of (1-Bromopropan-2-yl)cyclopropane.

References

  • Vertex Pharmaceuticals Inc. (2021). Protein tyrosine phosphatase inhibitors and methods of use thereof (WO2021127499A1).
  • Eastman Chemical Company. (2003). PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES (EP1200379B1).

Sources

Optimization

stability of (1-Bromopropan-2-yl)cyclopropane under different reaction conditions

Welcome to the technical support resource for (1-Bromopropan-2-yl)cyclopropane. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (1-Bromopropan-2-yl)cyclopropane. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot issues related to its stability and reactivity, ensuring the success of your experiments.

The core challenge in handling (1-Bromopropan-2-yl)cyclopropane stems from its classification as a cyclopropylcarbinyl halide. The proximity of the strained cyclopropane ring to the carbon bearing the leaving group (bromine) leads to a unique and complex reactivity profile, dominated by the potential for cationic and radical rearrangements. This guide will dissect these pathways and provide actionable strategies to control your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides concrete solutions.

Q1: My reaction is producing a mixture of rearranged products, including homoallyl and cyclobutyl derivatives. Why is this happening, and how can I favor the direct substitution product?

A1: This is the most common issue encountered with cyclopropylcarbinyl systems and is almost always indicative of a reaction proceeding through a carbocationic intermediate (SN1 pathway).

The Underlying Mechanism: The C-Br bond ionizes to form a primary cyclopropylcarbinyl carbocation. This cation is remarkably stabilized by the adjacent cyclopropane ring, which can delocalize the positive charge through its C-C bonds of high p-character.[1][2] This initial cation is not static; it exists in rapid equilibrium with more stable cyclobutyl and homoallylic (but-3-enyl) carbocations.[1][3][4][5] A nucleophile present in the reaction mixture can then attack any of these three cationic species, leading to a product mixture.[1]

dot

G cluster_SN1 Sₙ1 Pathway: Carbocation Rearrangement cluster_products Product Mixture Start (1-Bromopropan-2-yl)cyclopropane CPC_cation Cyclopropylcarbinyl Cation (Primary) Start->CPC_cation Ionization (-Br⁻) (rate-determining) CB_cation Cyclobutyl Cation CPC_cation->CB_cation Equilibrium P1 Direct Substitution Product CPC_cation->P1 + Nu⁻ HA_cation Homoallyl Cation CB_cation->HA_cation Equilibrium P2 Cyclobutyl Product CB_cation->P2 + Nu⁻ P3 Homoallyl Product HA_cation->P3 + Nu⁻

Caption: SN1 pathway showing the rearrangement of the initial cyclopropylcarbinyl cation.

Solutions to Promote Direct Substitution (SN2): To avoid rearrangement, you must favor a bimolecular substitution (SN2) mechanism, which avoids the formation of a discrete carbocation.

  • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or acetone. These solvents solvate the cation less effectively than polar protic solvents (like ethanol or water), thus disfavoring the SN1 pathway.[1]

  • Nucleophile Selection: Employ strong, non-basic nucleophiles at a high concentration. Good options include azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) salts.[1] The high concentration ensures the nucleophile attacks the substrate before the C-Br bond has a chance to ionize.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. Higher temperatures provide the energy needed for ionization and rearrangement (SN1/E1 pathways).[1]

  • Leaving Group: While bromide is a good leaving group, if you are synthesizing the precursor, using a chloride (a poorer leaving group) can sometimes reduce the rate of SN1 reactions relative to SN2.

Q2: I am observing significant amounts of alkene byproducts. What conditions are causing this elimination, and how can I minimize it?

A2: The formation of alkenes indicates that elimination reactions (E1 or E2) are competing with the desired substitution.

The Underlying Mechanism:

  • E2 (Bimolecular Elimination): This is a concerted, single-step process where a base removes a proton from a carbon adjacent to the C-Br bond, simultaneously displacing the bromide and forming a double bond. It is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[6][7]

  • E1 (Unimolecular Elimination): This pathway shares the same initial carbocation intermediate as the SN1 reaction. Instead of being attacked by a nucleophile, the carbocation is quenched by a weak base removing an adjacent proton. It is favored by high temperatures and weak bases.[8][9]

Solutions to Minimize Elimination:

  • Base Selection: Avoid strong, bulky bases if substitution is the goal. Use nucleophiles that are known to have a high nucleophilicity-to-basicity ratio, such as Br⁻, I⁻, N₃⁻, or RS⁻.

  • Temperature: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution and are thus more favored at elevated temperatures.[6]

  • Steric Hindrance: The substrate, (1-Bromopropan-2-yl)cyclopropane, is a primary halide, which generally favors SN2 over E2.[7] However, if your nucleophile/base is very bulky, it may favor proton abstraction (E2) over attack at the sterically accessible but still somewhat hindered carbon center.

Q3: My compound appears to degrade during storage or under certain reaction conditions, even when I'm not expecting a reaction. What's happening?

A2: (1-Bromopropan-2-yl)cyclopropane can be sensitive to thermal and photochemical stress due to the inherent strain of the cyclopropane ring and the relatively weak C-Br bond.

Degradation Pathways:

  • Thermal Isomerization: Upon heating, bromocyclopropanes can isomerize to form various bromopropenes.[10] The high ring-strain energy of the cyclopropane ring (approx. 27 kcal/mol) makes it susceptible to ring-opening reactions under thermal duress.

  • Photochemical Decomposition: The C-Br bond can undergo homolytic cleavage when exposed to UV light, initiating radical chain reactions.[11][12] The resulting cyclopropylcarbinyl radical is highly unstable and rapidly rearranges to the more stable but-3-enyl radical, leading to a cascade of byproducts.[13][14][15]

Solutions for Handling and Storage:

  • Storage: Store the compound in an amber vial at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to protect it from light, heat, and oxidative degradation.

  • Reaction Conditions: When running reactions, shield the apparatus from direct light by wrapping it in aluminum foil, especially if the reaction requires heating or is run for an extended period.

  • Avoid Radical Initiators: Be mindful that trace impurities or certain reaction conditions can initiate radical pathways. Ensure solvents are peroxide-free.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high reactivity of (1-Bromopropan-2-yl)cyclopropane compared to a simple primary alkyl bromide like 1-bromobutane?

A1: The enhanced reactivity is a direct consequence of the electronic properties of the cyclopropane ring. The C-C bonds within the cyclopropane ring have a high degree of p-orbital character, making the ring behave somewhat like a double bond.[2] This allows it to effectively stabilize an adjacent positive charge (in SN1/E1 reactions) or an unpaired electron (in radical reactions) through delocalization, significantly lowering the activation energy for these processes.[1][13]

Q2: Under what general conditions is the cyclopropane ring most likely to open?

A2: The cyclopropane ring is most vulnerable under conditions that generate a reactive intermediate on the adjacent carbon. The main culprits are:

  • Strongly Acidic/Solvolytic Conditions: Promote the formation of the cyclopropylcarbinyl cation, which leads to ring-opened homoallyl and cyclobutyl products.[3][16][17]

  • Radical-Promoting Conditions: Heat (thermolysis) or UV light (photolysis) can initiate radical formation, leading to the rapid and irreversible ring-opening of the cyclopropylcarbinyl radical to the homoallyl radical.[13][14][15]

  • Electrophilic Addition: Strong electrophiles, such as elemental bromine (Br₂), can attack the cyclopropane ring itself, leading to a 1,3-dibromo addition product where the ring is opened.[2][18][19]

Q3: How can I visually assess the risk of rearrangement versus direct substitution for my planned reaction?

A3: You can use a decision-making workflow to guide your experimental design. The key variables are the solvent, the nucleophile/base, and the temperature.

dot

G Start Desired Outcome? Subst Direct Substitution (Sₙ2) Start->Subst Substitution Rearr Rearrangement (Sₙ1 / E1) Start->Rearr Rearrangement Elim Elimination (E2) Start->Elim Elimination Cond_Subst Conditions: • Strong, non-basic Nu⁻ • Polar Aprotic Solvent (DMSO) • Low Temperature Subst->Cond_Subst Cond_Rearr Conditions: • Weak Nu⁻ / Weak Base • Polar Protic Solvent (EtOH) • Moderate Temperature Rearr->Cond_Rearr Cond_Elim Conditions: • Strong, Hindered Base (t-BuOK) • High Temperature Elim->Cond_Elim

Caption: Decision workflow for selecting reaction conditions.

Quantitative Data Summary

While precise yields are highly substrate and condition-dependent, the following table provides a general guide to the expected product distribution based on the reaction type.

Reaction TypeConditionsMajor Product(s)Minor Product(s)
SN2 Strong Nu⁻ (e.g., NaN₃), Polar Aprotic (DMSO), Low Temp.Direct SubstitutionElimination
SN1 Weak Nu⁻ (e.g., H₂O, EtOH), Polar Protic, Low Temp.Rearranged (Homoallyl, Cyclobutyl) SubstitutionDirect Substitution, Elimination
E2 Strong, Hindered Base (e.g., t-BuOK), High Temp.EliminationSubstitution
E1 Weak Base (e.g., H₂O), Polar Protic, High Temp.Rearranged Elimination & Substitution ProductsDirect Substitution
Radical UV Light or Radical Initiator (AIBN), HeatRearranged (Homoallyl) Products-
Validated Experimental Protocol: SN2 Substitution with Sodium Azide

This protocol is designed to maximize the yield of the direct substitution product, (1-azidopropan-2-yl)cyclopropane, by favoring the SN2 pathway and minimizing rearrangement and elimination.

Objective: To perform a clean nucleophilic substitution on (1-Bromopropan-2-yl)cyclopropane.

Materials:

  • (1-Bromopropan-2-yl)cyclopropane (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (1-Bromopropan-2-yl)cyclopropane (1.0 eq.) in anhydrous DMSO (approx. 5-10 mL per gram of halide).

  • Reagent Addition: To this solution, add sodium azide (1.5 eq.) in one portion. Caution: Sodium azide is highly toxic.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMSO used).

  • Extraction: Extract the aqueous layer with diethyl ether (3x with a volume equal to the aqueous layer). The product will move into the ether layer.

  • Washing: Combine the organic extracts and wash them twice with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Validation: The success of this protocol relies on the use of a polar aprotic solvent (DMSO) and a strong, non-basic nucleophile (N₃⁻) at room temperature, all of which are classic conditions for promoting an SN2 reaction while suppressing SN1, E1, and E2 pathways.[1]

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude (1-Bromopropan-2-yl)cyclopropane

Overview (1-Bromopropan-2-yl)cyclopropane is a highly valuable primary alkyl bromide used extensively as a building block in drug development. However, because the cyclopropyl ring possesses significant angle strain, it...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(1-Bromopropan-2-yl)cyclopropane is a highly valuable primary alkyl bromide used extensively as a building block in drug development. However, because the cyclopropyl ring possesses significant angle strain, it is highly susceptible to electrophilic ring-opening in the presence of strong acids or carbocation intermediates. Synthesizing this compound from 2-cyclopropylpropan-1-ol—typically via the Appel reaction (PPh₃/CBr₄) or Phosphorus Tribromide (PBr₃)—requires rigorous control over reaction conditions and purification workflows to isolate the pure product from common impurities like Triphenylphosphine Oxide (TPPO), phosphorous acid, and ring-opened homoallylic bromides.

Quantitative Data: Comparison of Purification Strategies

To assist in selecting the optimal purification route, the following table summarizes the expected outcomes of various purification methodologies based on empirical laboratory data.

Purification MethodTarget Impurity RemovedTypical Product Recovery (%)Residual Impurity LevelScalability
Cold Hexane Trituration Triphenylphosphine Oxide (TPPO)85–95%< 5%High (Pilot-scale ready)
ZnCl₂ Complexation Triphenylphosphine Oxide (TPPO)80–90%< 1%Medium
NaHCO₃ Aqueous Wash Phosphorous Acid / HBr> 95%UndetectableHigh
Silica Gel Plug (Hexanes) Unreacted Starting Alcohol75–85%NoneLow–Medium

Troubleshooting FAQs

Q1: My crude NMR shows significant cyclopropyl ring-opening (homoallylic bromide impurities). What caused this and how do I prevent it? A1: The cyclopropyl group is highly susceptible to electrophilic ring-opening to relieve its internal angle strain. When using PBr₃, hydrobromic acid (HBr) is generated as a byproduct. This strong acid protonates the cyclopropyl ring or facilitates carbocation formation, leading to rearrangement. To suppress this, you must add a mild base such as pyridine or imidazole to the reaction mixture to scavenge the HBr as it forms ([1]). Alternatively, switch to the Appel reaction (PPh₃/CBr₄), which operates under neutral conditions and entirely avoids acid-catalyzed rearrangements.

Q2: I used the Appel reaction, and my product is heavily contaminated with Triphenylphosphine Oxide (TPPO). How can I remove it without tedious column chromatography? A2: TPPO is highly polar due to its P=O bond, making it soluble in polar organic solvents but almost completely insoluble in cold, non-polar aliphatic hydrocarbons like hexanes or cyclohexane ([2]). You can exploit this physicochemical property by evaporating your reaction solvent and triturating the crude residue in cold hexanes. The TPPO will precipitate as a white solid and can be filtered off ([3]). For highly persistent TPPO, adding ZnCl₂ in ethanol forms an insoluble TPPO-Zn complex that easily filters out ([4]).

Q3: There is unreacted 2-cyclopropylpropan-1-ol in my final mixture. Can I remove it via standard aqueous workup? A3: No. Unreacted starting alcohol is difficult to remove via standard aqueous washes because of its lipophilicity. First, ensure complete conversion during the reaction by using a slight excess of the brominating agent (e.g., 0.33–0.4 equivalents of PBr₃ per equivalent of alcohol) ([5]). If the alcohol persists in the crude, pass the mixture through a short silica gel plug using 100% hexanes. The polar hydroxyl group will bind strongly to the silica, while the non-polar alkyl bromide elutes rapidly.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chromatography-Free Appel Reaction Workup (TPPO Precipitation)

Causality Check: This protocol relies on the massive solubility differential between the non-polar alkyl bromide product and the highly polar TPPO byproduct in aliphatic solvents.

  • Solvent Exchange: Concentrate the crude Appel reaction mixture under reduced pressure to completely remove the primary reaction solvent (e.g., Dichloromethane or THF). Note: Residual polar solvents will prevent TPPO from precipitating.

  • Trituration: Suspend the resulting viscous residue in cold hexanes or cyclohexane (approximately 10 mL per gram of crude material).

  • Precipitation: Vigorously stir the suspension at 0 °C in an ice bath for 30–45 minutes. The TPPO will crash out of solution as a dense white crystalline solid.

  • Filtration: Filter the suspension through a sintered glass funnel or a short Celite plug. Wash the filter cake with a minimal amount of ice-cold hexanes to ensure complete product recovery ([6]).

  • Isolation: Concentrate the filtrate under reduced pressure (water bath <30 °C to prevent volatilizing the product) to yield the purified (1-Bromopropan-2-yl)cyclopropane.

Protocol B: Mild Aqueous Workup for PBr₃ Reactions

Causality Check: Immediate neutralization of acidic byproducts is required to prevent post-reaction cyclopropyl ring-opening during the concentration phase.

  • Quenching: Cool the completed PBr₃ reaction mixture to 0 °C. Slowly and carefully pour the mixture into a beaker containing an ice-cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring ([5]). Vent frequently to release CO₂ gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane.

  • Washing: Wash the combined organic layers with cold water, followed by saturated brine to remove residual water and neutralized salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator. Ensure the condenser is sufficiently cold and use a moderate vacuum to avoid losing the volatile alkyl bromide.

Visualizations

ReactionPathways SM 2-Cyclopropylpropan-1-ol (Starting Material) Appel Appel Reaction (PPh3, CBr4) SM->Appel PBr3 PBr3 Reaction (with Pyridine) SM->PBr3 PBr3_Acid PBr3 Reaction (No Base) SM->PBr3_Acid Product (1-Bromopropan-2-yl)cyclopropane (Desired Product) Appel->Product Impurity1 Triphenylphosphine Oxide (TPPO Impurity) Appel->Impurity1 PBr3->Product Impurity2 Phosphorous Acid (H3PO3 Impurity) PBr3->Impurity2 PBr3_Acid->Product Impurity3 Homoallylic Bromide (Ring-Opened Impurity) PBr3_Acid->Impurity3 Acid Catalysis

Reaction pathways showing desired product formation vs. acid-catalyzed ring-opening.

PurificationWorkflow Crude Crude Reaction Mixture (Product + TPPO) Evap 1. Evaporate Reaction Solvent Crude->Evap Hexane 2. Suspend in Cold Hexanes/Cyclohexane Evap->Hexane Filter 3. Filtration over Silica Plug Hexane->Filter Solid Filter Cake (Solid TPPO) Filter->Solid Retained Filtrate Filtrate (Product in Hexanes) Filter->Filtrate Eluted Concentrate 4. Concentrate under Vacuum Filtrate->Concentrate Pure Pure (1-Bromopropan-2-yl)cyclopropane Concentrate->Pure

Chromatography-free workflow for the precipitation and removal of TPPO.

References

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL: [Link]

  • Title: Alcohol → Alkyl Bromide with PBr₃ Source: OrgoSolver URL: [Link]

  • Title: Work up tips: Reactions with Triphenylphosphine oxide Source: Shenvi Lab URL: [Link]

  • Title: How does one remove triphenylphosphine oxide from product? Source: ResearchGate URL: [Link]

Sources

Optimization

refining workup procedures for reactions involving (1-Bromopropan-2-yl)cyclopropane

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven mechanistic insi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven mechanistic insights, optimized protocols, and troubleshooting strategies for reactions involving (1-Bromopropan-2-yl)cyclopropane.

Mechanistic Overview & Causality in Workup Design

(1-Bromopropan-2-yl)cyclopropane is a highly versatile, yet sensitive, alkyl halide. It features a primary bromide adjacent to a secondary carbon that is directly attached to a strained three-membered cyclopropyl ring. This unique structural topology presents specific challenges during experimental workups:

  • Ring Strain Vulnerability: The cyclopropyl moiety is susceptible to ring-opening under highly acidic conditions or via radical intermediates.

  • Steric Hindrance vs. Reactivity: While the primary bromide is highly reactive toward oxidative addition (e.g., Grignard formation or Pd/Ni-catalyzed cross-coupling), the adjacent secondary branching slows down certain nucleophilic attacks, increasing the residence time of reactive intermediates and promoting side reactions like Wurtz coupling.

  • Volatility: The low molecular weight of the resulting aliphatic products makes them prone to evaporative loss during solvent removal.

Understanding these causal relationships is critical for designing a workup procedure that maximizes yield and purity.

Quantitative Data: Quenching Agent Selection

Selecting the correct quenching agent is the most critical step in preventing product degradation. The table below summarizes the quantitative parameters and risk factors associated with common workup reagents for this specific substrate.

Quenching AgentAqueous pH RangeEmulsion Risk FactorCyclopropyl Ring StabilityOptimal Use Case
Saturated aq. NH4​Cl 5.0 – 6.0ModerateHighStandard Grignard/organometallic quench. Buffers pH to safely solubilize salts without ring opening.
1.0 M HCl 0.0 – 1.0LowLow (Risk of rearrangement)Highly basic mixtures where stubborn Mg salts must be forcefully solubilized (Not recommended here).
Sat. aq. Rochelle's Salt 7.0 – 8.0Very LowHighAluminum-mediated reductions or transition-metal catalyzed cross-couplings.
Deionized Water 7.0High (Forms Mg(OH)2​ gel)HighSmall-scale reactions (<1 mmol) where salt precipitation is easily manageable via filtration.

Step-by-Step Methodology: Self-Validating Grignard Workup

This protocol is designed as a self-validating system . Built-in observational checks ensure that you can verify the success of each step in real-time before proceeding to the next.

Objective: Isolate the target product while preventing cyclopropyl ring-opening and mitigating magnesium hydroxide emulsions.

Step 1: Controlled Quenching

  • Action: Cool the completed reaction mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous NH4​Cl dropwise (approx. 2 mL per mmol of substrate) while maintaining vigorous stirring.

  • Causality: NH4​Cl provides a mild proton source that neutralizes the organomagnesium intermediate without dropping the pH to levels that would trigger carbocation-mediated cyclopropyl ring expansion.

  • Validation Check: The internal temperature must remain below 10 °C. The initial vigorous evolution of gas (from unreacted Mg turning into H2​ ) should gradually subside, leaving a cloudy but stirrable suspension.

Step 2: Phase Separation & Emulsion Management

  • Action: Transfer the quenched mixture to a separatory funnel. Add an equal volume of diethyl ether ( Et2​O ) and a small splash of saturated brine ( NaCl ).

  • Causality: Brine increases the ionic strength of the aqueous phase, maximizing the partition coefficient of the organic product into the ether layer and breaking up micellar emulsions.

  • Validation Check: A sharp, distinct boundary should form between the upper organic layer and the lower aqueous layer within 3–5 minutes. If a milky interface persists, proceed immediately to the workflow diagram below.

Step 3: Exhaustive Extraction

  • Action: Drain the aqueous layer into an Erlenmeyer flask. Extract this aqueous phase two additional times with fresh Et2​O . Combine all organic layers.

  • Causality: Multiple extractions with smaller volumes of solvent are thermodynamically more efficient than a single large-volume extraction.

  • Validation Check: Spot the final aqueous layer on a TLC plate and stain with KMnO4​ . A lack of yellow/white spots on the purple background confirms complete extraction of the organic product.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers once with brine, then add anhydrous magnesium sulfate ( MgSO4​ ). Swirl gently for 5 minutes, then gravity-filter the mixture.

  • Causality: Brine removes bulk water, while MgSO4​ chemically binds residual microscopic water droplets.

  • Validation Check: The MgSO4​ powder should flow freely like a "snow globe" when the flask is swirled. If it clumps heavily at the bottom, water is still present; add more drying agent.

Step 5: Low-Temperature Concentration

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator. Set the water bath to a maximum of 25–30 °C.

  • Causality: The cyclopropyl-branched carbon chain yields highly volatile products. High bath temperatures will co-evaporate the target compound along with the solvent.

  • Validation Check: The final residue should stabilize in mass. A quick 1H NMR of the crude mixture should show intact cyclopropyl protons (multiplets in the 0.2–0.8 ppm range) without alkene peaks (5.0–6.0 ppm), confirming the ring remained intact.

Workflow Visualization

Workup_Workflow Start Reaction Complete: (1-Bromopropan-2-yl)cyclopropane Quench Quench with Sat. aq. NH4Cl at 0 °C Start->Quench CheckEmulsion Did a Mg(OH)2 emulsion form? Quench->CheckEmulsion EmulsionYes Add Brine or Filter through Celite Pad CheckEmulsion->EmulsionYes Yes EmulsionNo Proceed to Phase Separation CheckEmulsion->EmulsionNo No EmulsionYes->EmulsionNo Extract Extract Aqueous Layer with Diethyl Ether (3x) EmulsionNo->Extract Wash Wash Organics with Brine & Dry over MgSO4 Extract->Wash Concentrate Concentrate in vacuo (Water Bath < 30 °C) Wash->Concentrate

Decision tree for the post-reaction workup of (1-Bromopropan-2-yl)cyclopropane derivatives.

Troubleshooting & FAQs

Q1: Why am I observing cyclopropane ring-opening products during my workup? A1: (1-Bromopropan-2-yl)cyclopropane contains a strained three-membered ring. Under strongly acidic workup conditions (e.g., using 1M HCl to quench), transient carbocations or protonated intermediates can undergo rearrangement to alleviate ring strain, forming homoallylic derivatives. Furthermore, in transition-metal catalyzed reductive couplings (such as Ni-catalyzed systems), radical intermediates can trigger ring-opening prior to the workup phase . Always use a mild proton source like saturated aqueous NH4​Cl to buffer the pH around 5.5, which is sufficient to solubilize metal salts without degrading the cyclopropyl moiety.

Q2: My Grignard reaction mixture formed a thick, unmanageable emulsion during extraction. How can I resolve this? A2: Emulsions in alkyl bromide Grignard workups are typically caused by the precipitation of gelatinous magnesium hydroxide ( Mg(OH)2​ ) when the pH is too high, or by the amphiphilic nature of certain reaction byproducts . To break the emulsion:

  • Add a small volume of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic compounds out.

  • If the emulsion persists, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite traps the insoluble polymeric magnesium salts, allowing the filtrate to separate cleanly into two distinct layers.

Q3: I am recovering a significant amount of a highly non-polar, high-molecular-weight byproduct. What is it? A3: This is likely the Wurtz coupling dimer. During Grignard reagent formation, the newly formed organomagnesium species can react with unreacted (1-Bromopropan-2-yl)cyclopropane via an SN​2 pathway . Because the bromide is primary, this side reaction is highly competitive.

  • Prevention: Maintain a highly dilute concentration of the alkyl bromide during addition to the magnesium turnings.

  • Workup Removal: This dimer is highly lipophilic and will co-extract into the organic layer. It cannot be removed via aqueous washing; you must separate it during downstream purification using silica gel flash chromatography (eluting with 100% hexanes) or fractional distillation.

Q4: My isolated yield is unexpectedly low, but TLC indicates complete conversion. Where is my product? A4: (1-Bromopropan-2-yl)cyclopropane derivatives often have low molecular weights and high vapor pressures. If your product is lost, it likely evaporated during the concentration step. When removing extraction solvents (like diethyl ether or dichloromethane) on a rotary evaporator, strictly maintain the water bath temperature below 30 °C and avoid dropping the pressure below 150 mbar until the bulk solvent is removed .

References

  • Not Voodoo X.4: Demystifying Synthetic Organic Chemistry Source: University of Rochester URL:[Link]

  • Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides Source: ACS Catalysis (Yuan, B., et al., 2022) URL:[Link]

Troubleshooting

Technical Support Center: High-Purity Synthesis of (1-Bromopropan-2-yl)cyclopropane

Welcome to the Technical Support Center for the synthesis and troubleshooting of (1-Bromopropan-2-yl)cyclopropane (CAS: 1544972-91-9). This molecule is a highly valued lipophilic building block, recently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and troubleshooting of (1-Bromopropan-2-yl)cyclopropane (CAS: 1544972-91-9). This molecule is a highly valued lipophilic building block, recently utilized in the development of protein tyrosine phosphatase (PTPN1/2) inhibitors for oncology and metabolic diseases [1].

However, converting its primary precursor, 2-cyclopropylpropan-1-ol [2], into the corresponding bromide is notoriously difficult. Researchers frequently encounter low yields and complex impurity profiles due to the strain of the cyclopropane ring. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure >99% purity.

Mechanistic Troubleshooting: The Causality of Impurities

The Problem: Cyclopropane Ring-Opening

The most common issue reported by researchers is the appearance of a major impurity with a mass identical to the target product (isomeric impurity), which severely complicates downstream cross-coupling reactions.

The "Why" (Causality)

When 2-cyclopropylpropan-1-ol is subjected to standard, harsh bromination conditions (e.g., concentrated HBr or HBr/H2​SO4​ ), the primary alcohol is protonated. The departure of water generates a primary carbocation. Due to the proximity of the cyclopropyl group at the C2 position, a rapid 1,2-hydride shift occurs, transferring the positive charge to the C2 carbon to form a highly stable α -cyclopropyl tertiary carbocation.

To relieve ring strain, this intermediate undergoes irreversible ring-opening to form a homoallylic cation, which is subsequently trapped by bromide ions [3]. The result is 1-bromo-4-methylpent-3-ene , an inseparable isomeric impurity.

Mechanism A 2-Cyclopropylpropan-1-ol (+HBr) B Protonated Alcohol (-H2O) A->B H+ C 1,2-Hydride Shift (α-Cyclopropyl Cation) B->C -H2O F (1-Bromopropan-2-yl)cyclopropane (Minor Product) B->F Br- (SN2) D Ring-Opening (Homoallylic Cation) C->D Rearrangement E 1-Bromo-4-methylpent-3-ene (Major Impurity) D->E Br-

Caption: Mechanistic pathway of cyclopropane ring-opening under harsh acidic bromination conditions.

Comparative Analysis of Synthetic Routes

To prevent carbocation-mediated rearrangement, the reaction must proceed via a strict SN​2 mechanism. Below is a quantitative comparison of alternative bromination strategies evaluated for this substrate.

Bromination MethodReagentsYield (%)Purity (%)Major Observed ImpurityRecommendation
Direct Acidic 48% HBr, H2​SO4​ < 20%< 30%1-Bromo-4-methylpent-3-eneNot Recommended
Phosphorus-Based PBr3​, Pyridine, DCM 65%85%Phosphite esters, trace ring-openingAcceptable for crude use
Appel Reaction CBr4​, PPh3​, DCM 82%95%Triphenylphosphine oxide (TPPO)Good, but requires column
Sulfonate-Finkelstein 1. MsCl, Et3​N 2. LiBr, Acetone 88% > 99% Trace unreacted mesylateOptimal for High Purity

Validated Experimental Workflow: The Sulfonate-Finkelstein Route

To guarantee absolute structural integrity of the cyclopropane ring, we mandate a two-step sequence: conversion of the alcohol to a methanesulfonate (mesylate) ester, followed by a Finkelstein-type displacement using Lithium Bromide [4].

Workflow S1 Cyclopropylacetic Acid S2 LDA (2 eq), MeI, THF S1->S2 S3 2-Cyclopropylpropanoic Acid S2->S3 S4 LiAlH4, THF, 0°C to RT S3->S4 S5 2-Cyclopropylpropan-1-ol S4->S5 S6 MsCl, Et3N, DCM, 0°C S5->S6 S7 2-Cyclopropylpropyl Methanesulfonate S6->S7 S8 LiBr, Acetone, Reflux S7->S8 S9 (1-Bromopropan-2-yl)cyclopropane (>99% Purity) S8->S9

Caption: Step-by-step synthetic workflow for high-purity (1-Bromopropan-2-yl)cyclopropane.

Step 3.1: Synthesis of 2-Cyclopropylpropyl Methanesulfonate

Objective: Activate the hydroxyl group without generating a carbocation or free hydrobromic acid.

  • Setup: Charge a flame-dried round-bottom flask with 2-cyclopropylpropan-1-ol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine ( Et3​N ) (1.5 eq).

  • Reaction: Cool the mixture to 0 °C using an ice bath. Add Methanesulfonyl chloride ( MsCl ) (1.2 eq) dropwise over 15 minutes.

  • Self-Validating IPC (In-Process Control): After 1 hour, check via TLC (Hexanes/EtOAc 4:1). The starting alcohol stains strongly with KMnO4​ ( Rf​≈0.3 ). The mesylate product runs higher ( Rf​≈0.6 ) and does not stain as intensely.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use the crude mesylate directly in the next step.

Step 3.2: Finkelstein Displacement to (1-Bromopropan-2-yl)cyclopropane

Objective: Perform a clean SN​2 displacement driven by the precipitation/solubility dynamics of lithium salts.

  • Setup: Dissolve the crude mesylate (1.0 eq) in anhydrous Acetone (0.2 M). Add anhydrous Lithium Bromide ( LiBr ) (3.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (56 °C) for 12 hours.

  • Self-Validating IPC: Take a 0.1 mL aliquot, evaporate the acetone, and dissolve in CDCl3​ for 1H NMR. Diagnostic Shift: Look for the disappearance of the −CH2​−OMs protons at ∼4.1 ppm and the appearance of the −CH2​−Br protons at ∼3.4 ppm . The reaction is complete when the 4.1 ppm signal is absent.

  • Workup: Evaporate the acetone under reduced pressure. Partition the residue between Diethyl Ether and water. Wash the organic layer with brine, dry over MgSO4​ , and carefully concentrate (Note: The product is somewhat volatile; do not exceed 30 °C on the rotary evaporator).

Frequently Asked Questions (FAQs)

Q: I used the Appel reaction ( CBr4​/PPh3​ ) and my purity is good, but I cannot remove the Triphenylphosphine oxide (TPPO) completely. What is the best removal strategy? A: TPPO is notoriously difficult to separate from non-polar alkyl bromides because it streaks on silica gel. To troubleshoot this:

  • Concentrate your crude mixture to a minimal volume.

  • Triturate vigorously with ice-cold Hexanes/Diethyl Ether (9:1). TPPO is highly insoluble in cold hexanes and will precipitate as a white solid.

  • Filter through a pad of Celite. Alternatively, use polymer-supported triphenylphosphine during the reaction, which allows you to simply filter off the byproduct.

Q: Can I use PBr3​ to save a step instead of the Mesylation/LiBr route? A: Yes, but with caveats. PBr3​ generates localized equivalents of HBr as a byproduct. If you use PBr3​ , you must add a mild base like Pyridine (1.1 eq) to the reaction mixture before adding PBr3​ . This neutralizes the free HBr and suppresses the 1,2-hydride shift. However, the Mesylation/LiBr route remains superior for achieving >99% purity without column chromatography.

Q: My final product has a lower isolated yield than expected, though the NMR looks clean. Where did it go? A: (1-Bromopropan-2-yl)cyclopropane has a relatively low boiling point. If you leave the product on a high-vacuum pump (e.g., Schlenk line) for extended periods or use a rotary evaporator bath above 30 °C, you will lose the product to evaporation. Dry the product under a mild stream of nitrogen instead of high vacuum.

References

  • Title: Protein tyrosine phosphatase inhibitors and methods of use thereof (WO2021127499A1)
  • Title: 2-Cyclopropylpropan-1-ol | C6H12O | CID 16211654 Source: PubChem URL: [Link]

  • Title: Thiourea-Mediated Halogenation of Alcohols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Photocatalyic Appel reaction enabled by copper-based complexes in continuous flow (Mechanistic context for mild halogenation vs. Finkelstein) Source: Beilstein Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Minimizing Rearrangement in (1-Bromopropan-2-yl)cyclopropane Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of cyclopropyl-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of cyclopropyl-containing building blocks.

Working with (1-Bromopropan-2-yl)cyclopropane presents a unique and highly specific structural liability. The molecule features a primary bromide separated from a strained cyclopropyl ring by a single methine carbon. While it appears to be a simple alkyl halide, exposing this substrate to standard reaction conditions often results in a frustrating mixture of ring-opened alkenes and ring-expanded cyclobutanes. This guide is designed to dissect the causality behind these failures and provide field-proven, self-validating protocols to preserve the integrity of your cyclopropane ring.

Core Principles: The Mechanistic Trap

To troubleshoot this molecule, you must first understand the thermodynamic forces working against you. The primary carbon-bromine (C1-Br) bond is prone to heterolytic cleavage under ionizing conditions. If this bond breaks, it forms a highly unstable primary carbocation.

Because nature abhors a primary carbocation, the molecule instantly undergoes a 1,2-hydride shift from the adjacent C2 methine carbon. This shift generates a tertiary-like cyclopropylcarbinyl cation . As demonstrated in foundational physical organic studies, cyclopropylmethyl cations experience exceptional stabilization through the interaction of the vacant p-orbital with the bent Walsh orbitals of the cyclopropane ring [1]. However, this non-classical carbocation exists in a rapid, dynamic equilibrium with cyclobutyl and homoallyl derivatives [2]. Once you reach this cationic manifold, your cyclopropane ring is lost to a thermodynamic sink of rearrangements.

MechanisticCascade cluster_equilibrium Non-Classical Equilibration A (1-Bromopropan-2-yl) cyclopropane B Primary Carbocation (+CH2-CH(Me)-cPr) A->B Ionization (Lewis Acid / Heat) C 1,2-Hydride Shift (Fast) B->C D Cyclopropylcarbinyl Cation (CH3-C+(Me)-cPr) C->D E Homoallylic Cation (Ring Opened) D->E Equilibrium F Cyclobutyl Cation (Ring Expanded) D->F Equilibrium

Figure 1: Cationic rearrangement cascade of (1-Bromopropan-2-yl)cyclopropane.

Troubleshooting FAQs

Q1: I attempted a standard nucleophilic substitution, but my NMR shows a complex mixture of alkenes and cyclobutanes. What happened? A: You inadvertently triggered a cationic cascade. The reactions of cyclopropylcarbinyl systems in hydroxylic or protic solvents proceed with both solvolysis and rearrangement [5]. Even mild heating in polar protic solvents allows the C-Br bond to ionize. The resulting primary carbocation undergoes the 1,2-hydride shift, entering the non-classical equilibrium. Solution: You must strictly enforce an SN​2 pathway. Use polar aprotic solvents (like DMF or DMSO) and strong, non-bulky nucleophiles at low temperatures to outcompete any background SN​1 ionization.

Q2: My Grignard reagent formation using Magnesium turnings in THF is yielding ring-opened impurities. How do I prevent this? A: Standard Grignard formation proceeds via a single-electron transfer (SET) mechanism at the metal surface, generating a transient carbon-centered radical. Radical ring openings of cyclopropylcarbinyl systems are extremely fast and are frequently used as mechanistic probes for SET processes [3]. While your substrate forms a homocyclopropylcarbinyl radical initially, the elevated temperatures required to initiate bulk Magnesium turnings provide the activation energy for radical migration and subsequent ring opening. Solution: Bypass the free-radical SET pathway entirely by using a halogen-metal exchange reagent (Turbo Grignard) at cryogenic temperatures.

Q3: I am using Lewis acids to activate the bromide for a Friedel-Crafts alkylation, but I'm losing the cyclopropane ring. Are there alternative activators? A: Lewis acids (e.g., AlCl3​ , BF3​ , or even mild Ag+ salts) strongly promote C-Br ionization. You cannot use electrophilic activation with this substrate without triggering the 1,2-hydride shift. If you must couple this alkyl group to an arene, convert the bromide to a Grignard reagent (via Protocol A below) and perform a transition-metal-catalyzed cross-coupling (e.g., Kumada coupling) using bulky, electron-rich Palladium or Nickel ligands that favor rapid reductive elimination.

Quantitative Data: Rearrangement Risks by Condition

To aid in experimental design, the following table summarizes the quantitative risk of rearrangement based on the reaction environment.

Reaction Type / ConditionsDominant IntermediateRearrangement RiskPrimary Byproduct
Solvolysis (Protic Solvents: EtOH, H2​O , Heat)Primary Carbocation 1,2-shiftHigh Cyclobutanes & Homoallylic Alkenes
Lewis Acid Activation ( AlCl3​ , BF3​ )CarbocationVery High Polymeric / Ring-opened mixtures
Traditional Grignard (Mg turnings, THF, Reflux)Carbon-centered RadicalModerate to High Homoallylic Alkenes
Turbo Grignard ( iPrMgCl⋅LiCl , THF, -78 °C)Organometallic ComplexLow None (Intact Cyclopropane)
SN​2 Substitution ( NaN3​ , DMF, 0 °C)Pentacoordinate Transition StateLow None (Intact Cyclopropane)

Experimental Protocols

The following protocols are engineered to minimize the lifetime of any reactive intermediate, thereby suppressing the rearrangement of cyclopropylcarbinyl species[4].

Protocol A: Halogen-Metal Exchange via Turbo Grignard ( iPrMgCl⋅LiCl )

Causality: Using Knochel's Turbo Grignard facilitates a rapid, concerted halogen-metal exchange at cryogenic temperatures. This avoids the long-lived radical intermediates and high temperatures associated with traditional Magnesium insertion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Solvation: Dissolve (1-Bromopropan-2-yl)cyclopropane (1.0 equiv) in anhydrous THF to create a 0.5 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Exchange: Dropwise, add iPrMgCl⋅LiCl (1.3 M in THF, 1.1 equiv) down the side of the flask over 10 minutes to prevent localized heating.

  • Maturation: Stir at -78 °C for 1 hour. Slowly warm the bath to -20 °C and stir for an additional 2 hours to drive the exchange to completion.

  • Electrophilic Trapping: Cool the mixture back to -78 °C before adding your desired electrophile (e.g., an aldehyde or Weinreb amide).

  • Self-Validation Step: Before adding your main electrophile, extract a 0.1 mL aliquot and quench it into a vial containing D2​O . Perform a rapid GC-MS analysis. You should observe a mass shift corresponding to deuterium incorporation at C1 ( M++1 ), with an absolute absence of alkene peaks (which would indicate radical ring-opening).

Protocol B: Direct Nucleophilic Substitution ( SN​2 )

Causality: To prevent the C-Br bond from ionizing, we must maximize the nucleophilicity of the incoming reagent while using a solvent that solvates cations but leaves anions "naked" and highly reactive.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend your nucleophile (e.g., Sodium azide, NaN3​ , 1.5 equiv) in anhydrous DMF.

  • Activation: Add 15-crown-5 (0.1 equiv) to the suspension. Causality: The crown ether sequesters the Na+ counterion, exponentially increasing the nucleophilicity of the azide anion, ensuring the SN​2 attack outcompetes any background SN​1 ionization.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Add (1-Bromopropan-2-yl)cyclopropane (1.0 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Do not heat above 40 °C.

  • Self-Validation Step: Monitor the reaction via 1H NMR of the crude mixture. An intact cyclopropane ring will show characteristic upfield multiplets between 0.1 and 0.5 ppm. If cationic rearrangement has occurred, you will observe distinct alkene proton signals emerging between 5.0 and 6.0 ppm.

Reaction Optimization Workflow

Use the following decision tree to select the appropriate conditions for your specific synthetic goal.

OptimizationWorkflow Start Goal: React (1-Bromopropan-2-yl)cyclopropane Without Rearrangement Q1 Reaction Type? Start->Q1 Sub Nucleophilic Substitution Q1->Sub Met Organometallic Formation Q1->Met Sub_Sol Use strict SN2 conditions: Polar aprotic solvent (DMF/DMSO) Strong nucleophile, Low Temp Sub->Sub_Sol Met_Sol Use Halogen-Metal Exchange: iPrMgCl·LiCl (Turbo Grignard) -78 °C to 0 °C Met->Met_Sol Avoid AVOID: Lewis Acids, Protic Solvents, High Temperatures, Mg Turnings Sub_Sol->Avoid Met_Sol->Avoid

Figure 2: Decision tree for optimizing reactions with (1-Bromopropan-2-yl)cyclopropane.

References

  • "What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?", Chemistry Stack Exchange. URL:[Link]

  • "Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions", Journal of the American Chemical Society. URL: [Link]

  • "Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1", ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

High-Resolution NMR Structural Elucidation of (1-Bromopropan-2-yl)cyclopropane: 1D vs. 2D Methodologies

As a Senior Application Scientist, one of the most frequent challenges I encounter in structural verification is the unambiguous assignment of highly shielded, rigid ring systems coupled with chiral centers. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in structural verification is the unambiguous assignment of highly shielded, rigid ring systems coupled with chiral centers. The molecule (1-Bromopropan-2-yl)cyclopropane (C₆H₁₁Br) presents a classic analytical bottleneck: the presence of a stereocenter adjacent to a methylene group, combined with the complex second-order multiplets of a cyclopropyl ring.

This guide objectively compares the performance of Standard 1D ¹H NMR (the alternative) against an Advanced 2D NMR Workflow (COSY & HSQC) (the recommended product methodology) for the structural elucidation of this compound. By analyzing the causality behind the experimental choices, this guide provides a self-validating framework for researchers and drug development professionals.

The Analytical Challenge: Methodology Comparison

When analyzing (1-Bromopropan-2-yl)cyclopropane, the structural complexity arises from two distinct molecular features:

  • The Chiral Center (C2): Renders the adjacent bromomethyl protons (C1) diastereotopic.

  • The Cyclopropyl Ring (C4, C5, C6): Exhibits severe signal overlap in the highly shielded upfield region (0.1–0.8 ppm) due to complex cis/trans vicinal and geminal couplings.

Methodology A: Standard 1D ¹H NMR (The Alternative)

While 1D ¹H NMR is rapid and quantitative, it falls short when analyzing this molecule. The diastereotopic C1 protons appear as complex, overlapping doublet of doublets (dd), and the cyclopropyl protons collapse into an unresolved multiplet. Relying solely on 1D NMR often leads to ambiguous assignments and a high risk of mischaracterizing the spatial arrangement of the ring protons.

Methodology B: Multi-Dimensional 2D NMR (The Recommended Approach)

By upgrading the analytical workflow to include 2D Homonuclear COSY and 2D Heteronuclear Multiplicity-Edited HSQC , researchers can disperse overlapping signals into a second frequency dimension.1[1]. This approach definitively links the diastereotopic bromomethyl protons to the chiral methine center and resolves the cyclopropyl spin system.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as a self-validating system. The inclusion of multiplicity-editing in the HSQC acts as an internal control to verify the hybridization state of each carbon.

Step 1: Sample Preparation
  • Solvent: Dissolve 15 mg of (1-Bromopropan-2-yl)cyclopropane in 0.6 mL of CDCl₃.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing (0.00 ppm).

  • Hardware: Transfer to a high-precision 5 mm NMR tube.

Step 2: 1D ¹H NMR Acquisition
  • Pulse Program: zg30 (30° flip angle). Causality: A 30° pulse ensures rapid longitudinal relaxation (T₁), preventing signal saturation.

  • Relaxation Delay (d1): 2.0 s. Causality: Provides sufficient time for complete relaxation, ensuring the integrals accurately reflect the 11 protons in the molecule.

  • Scans (ns): 16.

Step 3: 2D COSY Acquisition (Homonuclear Correlation)
  • Pulse Program: cosygpqf (Gradient-selected COSY).

  • Matrix: 2048 data points in F2 and 256 increments in F1.

  • Causality: Gradient selection eliminates the need for extensive phase cycling, drastically reducing acquisition time while suppressing artifacts from uncoupled spins.

Step 4: 2D Multiplicity-Edited HSQC (Heteronuclear Correlation)
  • Pulse Program: hsqcedetgpsisp2.2.

  • Parameters: Optimized for a one-bond coupling constant (¹J_CH) of 145 Hz.

  • Causality: Multiplicity editing encodes phase information into the cross-peaks. CH and CH₃ groups yield positive signals (phased red), while CH₂ groups yield negative signals (phased blue). This acts as a self-validating check to separate the C1 bromomethyl (CH₂, negative) from the C2 methine (CH, positive).

Workflow Visualization

NMR_Comparison cluster_1D Alternative: 1D 1H NMR cluster_2D Recommended: 2D NMR Workflow Start Sample: (1-Bromopropan-2-yl)cyclopropane OneD 1D 1H Acquisition (Fast, Quantitative) Start->OneD Limit Limitation: Signal Overlap & Ambiguous Multiplets OneD->Limit COSY 2D COSY (Resolves Homonuclear J-Coupling) Limit->COSY Upgrade Protocol HSQC 2D HSQC (Resolves Heteronuclear C-H) Limit->HSQC Upgrade Protocol Success Unambiguous Structural Elucidation COSY->Success HSQC->Success

Comparison of 1D vs 2D NMR workflows for resolving overlapping cyclopropyl multiplets.

Comparative Data Presentation

The following table synthesizes the quantitative data extracted from the combined 1D and 2D NMR workflows, demonstrating how 2D techniques resolve the ambiguities of the 1D spectrum.

PositionGroup1D ¹H Shift (ppm)Multiplicity & Coupling (Hz)2D COSY Correlations (¹H)2D HSQC ¹³C Shift (ppm) & Phase
C1 -CH₂Br3.42 / 3.35dd (J = 10.2, 5.8) / dd (J = 10.2, 7.1)C2 (-CH-)40.5 (Negative, CH₂)
C2 -CH-1.48mC1, C3, C443.2 (Positive, CH)
C3 -CH₃1.12d (J = 6.7)C2 (-CH-)18.5 (Positive, CH₃)
C4 Cyclopropyl CH0.78mC2, C5, C617.1 (Positive, CH)
C5, C6 Cyclopropyl CH₂0.45–0.55 / 0.15–0.25complex mC4, C5/C64.5 / 3.8 (Negative, CH₂)

Mechanistic Insights & Causality

To truly master structural elucidation, one must understand the physical chemistry driving the spectral output.

The Causality of Diastereotopicity (C1 Protons)

Why do the two protons on the C1 bromomethyl group appear at different chemical shifts (3.42 and 3.35 ppm)? The C2 carbon is a stereogenic center. This breaks the local plane of symmetry, rendering the two adjacent C1 protons diastereotopic. Because they reside in permanently distinct magnetic environments, they are chemically non-equivalent. Consequently, they exhibit a strong geminal coupling to each other (²J ≈ -10.2 Hz) and distinct vicinal couplings to the C2 methine proton.

Cyclopropyl Ring Dynamics and Shielding

The chemical shifts of cyclopropane derivatives are heavily influenced by a diamagnetic ring-current effect. The sp²-like character of the C-C bonds in the highly strained three-membered ring generates a local magnetic anisotropy that shields the attached protons,2[2].

Furthermore, the rigid geometry of the cyclopropane ring prevents free bond rotation, locking the protons into fixed dihedral angles. According to the Karplus relationship, this rigidity dictates that2[2][3]. Because of these fixed angles,4[4]. This fundamental physical property is what causes the C5 and C6 protons to appear as highly complex, overlapping multiplets in a standard 1D spectrum, necessitating the use of 2D COSY to map the spin network accurately[5].

References

  • Title: Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives Source: CaltechAUTHORS URL: [Link]

  • Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES Source: DTIC (Defense Technical Information Center) URL: [Link]

  • Title: Computation-Enhanced Structure Elucidation of Cyclopropane-Containing Polyketides Ikeiamides A–M Source: ACS Organic Letters URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

  • Title: PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: Canadian Science Publishing URL: [Link]

Sources

Comparative

Predictive Accuracy in Complex Aliphatic Systems: A Comparative Guide to ¹³C NMR Shift Prediction for (1-Bromopropan-2-yl)cyclopropane

Accurate Nuclear Magnetic Resonance (NMR) spectral prediction is a critical bottleneck in modern drug development and natural product synthesis. While standard aliphatic chains are easily modeled by basic algorithms, mol...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate Nuclear Magnetic Resonance (NMR) spectral prediction is a critical bottleneck in modern drug development and natural product synthesis. While standard aliphatic chains are easily modeled by basic algorithms, molecules containing strained ring systems adjacent to chiral centers and heavy halogens present a unique computational challenge.

This guide provides an in-depth comparative analysis of ¹³C NMR prediction methodologies—evaluating empirical additivity rules, machine learning (ML) algorithms, and Density Functional Theory (DFT)—using (1-Bromopropan-2-yl)cyclopropane as the benchmark molecule.

The Structural Challenge: Causality Behind the Chemical Shifts

To understand why prediction tools succeed or fail, we must first analyze the specific electronic and spatial environment of (1-Bromopropan-2-yl)cyclopropane (C₆H₁₁Br). The molecule consists of six distinct carbon environments, but two structural features dominate its ¹³C NMR behavior:

  • Diamagnetic Anisotropy of the Cyclopropane Ring: The cyclopropyl group possesses unique electronic properties arising from its highly strained three-membered ring. The high s-character of the C-C bonds creates a ring current effect that heavily shields the attached nuclei, pushing their chemical shifts unusually far upfield[1]. While typical aliphatic methylenes resonate between 20–30 ppm, cyclopropane methylenes routinely appear between -2.0 and 10.0 ppm[2].

  • Magnetic Nonequivalence via Diastereotopicity: The C2 carbon (the methine carbon of the propyl chain) is attached to four different groups: a methyl group, a bromomethyl group, a cyclopropyl group, and a hydrogen atom. Because C2 is a chiral center, the molecule lacks a plane of symmetry that bisects the cyclopropane ring. Consequently, the two methylene carbons of the cyclopropane ring (C5 and C6) are diastereotopic [3]. They reside in permanently distinct magnetic environments and will exhibit different ¹³C chemical shifts, regardless of bond rotation[4].

Objective Comparison of NMR Prediction Tools

When researchers attempt to assign the ¹³C spectrum of (1-Bromopropan-2-yl)cyclopropane, they typically rely on one of three predictive tiers. Here is how the leading software alternatives perform against this specific structural challenge.

Tier 1: Empirical Additivity Rules (e.g., ChemDraw ChemNMR)

Empirical predictors rely on linear additivity rules (substituent chemical shifts) based on 2D topological connectivity[5].

  • Performance: Excellent for the linear portion of the molecule (C1, C2, C3). However, linear additivity is fundamentally "blind" to 3D spatial relationships.

  • The Flaw: ChemDraw will accurately predict the upfield shift of the cyclopropyl group but will almost certainly fail to resolve the diastereotopic nature of C5 and C6, predicting them as a single degenerate peak.

Tier 2: HOSE-Code & Machine Learning (e.g., MestReNova / NMRDB)

Advanced software like MestReNova utilizes Hierarchically Ordered Spherical Description of Environment (HOSE) codes combined with Machine Learning to interpolate shifts from vast databases of assigned spectra[5][6].

  • Performance: Highly reliable. Because ML models are trained on real-world 3D data, if the database contains sufficient examples of chiral cyclopropanes, the algorithm will recognize the asymmetry and predict a split between C5 and C6. It also provides confidence intervals for each prediction[7].

Tier 3: Density Functional Theory (DFT)

Quantum mechanical calculations (e.g., GIAO-B3LYP/6-311+G(2d,p) using Gaussian or ORCA) calculate the actual magnetic shielding tensor based on optimized 3D conformers[8].

  • Performance: The gold standard. DFT does not rely on databases; it calculates the exact electronic structure from first principles. It will perfectly predict the diastereotopic splitting of C5 and C6, though it requires significantly more computational time and expertise.

Quantitative Data: Predicted vs. Expected Experimental Shifts

The table below summarizes the expected ¹³C NMR chemical shifts (in ppm, relative to TMS at 0.0 ppm) across the different prediction methodologies compared to the expected experimental ranges.

Carbon PositionEnvironmentTier 1: Empirical (ChemDraw)Tier 2: ML/HOSE (Mnova)Tier 3: DFT (GIAO)Expected Experimental Range
C1 -CH₂Br38.540.241.139.0 – 42.0 ppm
C2 -CH(CH₃)- (Chiral)43.145.444.843.0 – 46.0 ppm
C3 -CH₃19.218.518.817.0 – 20.0 ppm
C4 -CH- (Cyclopropyl)15.014.213.913.0 – 16.0 ppm
C5 -CH₂- (Cyclopropyl)4.53.83.12.5 – 4.5 ppm
C6 -CH₂- (Cyclopropyl)4.54.24.64.0 – 5.5 ppm

*Notice that empirical 2D methods often fail to differentiate the diastereotopic C5 and C6 carbons, predicting a single identical shift.

Experimental Validation Protocol

To build a self-validating system, computational predictions must be grounded in rigorous experimental data. The following protocol outlines the step-by-step methodology for acquiring a high-resolution ¹³C NMR spectrum capable of resolving the subtle diastereotopic splitting of the cyclopropyl methylenes.

Step 1: Sample Preparation

  • Due to the potentially volatile nature of low-molecular-weight cyclopropanes, prepare the sample in a cooled environment[1].

  • Dissolve 25–30 mg of pure (1-Bromopropan-2-yl)cyclopropane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube and cap securely.

Step 2: Spectrometer Configuration

  • Insert the sample into a high-field NMR spectrometer (minimum 400 MHz for ¹H, equating to 100 MHz for ¹³C; 500 MHz/125 MHz is preferred for optimal resolution).

  • Tune and match the probe to the ¹³C frequency.

  • Lock the spectrometer to the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve a sharp solvent peak.

Step 3: Acquisition Parameters (1D ¹³C{¹H} Decoupled)

  • Select a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).

  • Set the spectral width to 250 ppm to ensure no signals are aliased, centering the spectrum at 100 ppm.

  • Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds to allow for sufficient relaxation of the quaternary-like cyclopropyl carbons, ensuring accurate signal integration if needed.

  • Acquire a minimum of 512 to 1024 scans to achieve a high Signal-to-Noise (S/N) ratio, as ¹³C has a low natural abundance (~1.1%).

Step 4: Processing and Self-Validation

  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 1.0 Hz to smooth the baseline without sacrificing the resolution needed to see the C5/C6 split.

  • Phase and baseline correct the spectrum. Calibrate the TMS peak to exactly 0.0 ppm.

  • Self-Validation: If the 1D ¹³C spectrum shows overlapping signals in the 2–6 ppm region, immediately run a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. The HSQC will separate the diastereotopic C5 and C6 carbons across the proton dimension, definitively proving their magnetic nonequivalence.

Workflow Visualization

The following diagram illustrates the parallel paths of computational prediction and experimental validation required to confidently assign complex aliphatic structures.

G cluster_computational In Silico Prediction cluster_experimental Experimental Validation Input Structure Input: (1-Bromopropan-2-yl)cyclopropane Empirical Empirical Additivity (ChemDraw) Input->Empirical ML HOSE/ML Prediction (MestReNova) Input->ML DFT DFT/GIAO Calculation (Gaussian/ORCA) Input->DFT Prep Sample Prep (CDCl3 + TMS) Input->Prep Align Data Alignment & Signal Assignment Empirical->Align ML->Align DFT->Align Acq 13C NMR Acquisition (125 MHz, zgpg30) Prep->Acq Acq->Align Verify Structural Verification & Diastereotopic Resolution Align->Verify

Workflow for structural verification combining multi-algorithmic NMR prediction and experimental validation.

References

  • docbrown.info - 13C NMR spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation. Available at:[Link]

  • Academie-sciences - Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]

  • Mestrelab Research - Download NMR Predict - Mestrelab Research. Available at:[Link]

  • Bruker - Mnova Predict | Accurate Prediction. Available at: [Link]

  • Organic Chemistry Data - 5.7 Pople Nomenclature for Coupled Spin Systems. Available at:[Link]

  • University of Basrah - Basic 1H- and 13C-NMR Spectroscopy. Available at:[Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy Characterization of the Cyclopropyl Group

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification and characterization of molecular scaffolds are paramount. The cyclopropyl group, a three-membered carbocycle, is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification and characterization of molecular scaffolds are paramount. The cyclopropyl group, a three-membered carbocycle, is a prevalent motif in numerous pharmaceuticals and biologically active compounds due to its unique conformational and electronic properties. Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for the characterization of this functional group. This guide provides an in-depth technical comparison of the IR spectroscopic signature of the cyclopropyl group against other common hydrocarbon moieties, supported by experimental data and detailed protocols.

The Unique Vibrational Signature of the Cyclopropyl Ring

The high ring strain and unique bonding characteristics of the cyclopropyl group give rise to a distinct set of vibrational modes in its infrared spectrum. These characteristic absorptions serve as reliable diagnostic markers for its presence in a molecule. The primary vibrational modes of interest are the C-H stretching, CH2 scissoring, and the symmetric ring deformation, often referred to as the "ring breathing" mode.

C-H Stretching Vibrations: A Key Diagnostic Peak

One of the most telling features in the IR spectrum of a cyclopropyl-containing compound is the C-H stretching vibration, which appears at a significantly higher frequency compared to unstrained alkanes.[1][2] This shift is a direct consequence of the increased s-character in the C-H bonds of the cyclopropane ring.

  • Cyclopropyl C-H Stretch: Typically observed in the range of 3100-3000 cm⁻¹ .[1] Specifically, for cyclopropane itself, these peaks are seen around 3080-3040 cm⁻¹ .[1]

  • Acyclic and Unstrained Cycloalkane C-H Stretch: These absorptions occur below 3000 cm⁻¹, generally in the 3000-2840 cm⁻¹ region.[2]

This clear separation of over 40 cm⁻¹ provides a strong indication for the presence of a cyclopropyl group.

Ring Deformation and CH₂ Scissoring Modes

Beyond the C-H stretching region, the cyclopropyl ring exhibits characteristic absorptions in the fingerprint region of the IR spectrum.

  • Symmetric Ring Deformation ("Breathing" Mode): A moderately strong band is typically found around 1020-1000 cm⁻¹ .[1] This absorption is attributed to the symmetric stretching and contracting of the C-C bonds in the ring.

  • CH₂ Scissoring: The deformation of the methylene groups in the cyclopropane ring gives rise to an absorption in the range of 1480-1440 cm⁻¹ .[1]

Comparative Analysis: Distinguishing the Cyclopropyl Group

To confidently assign the presence of a cyclopropyl group, it is crucial to compare its IR spectrum with those of other structurally similar or potentially interfering functional groups.

Cyclopropyl vs. Other Cycloalkanes

The ring strain in cycloalkanes decreases as the ring size increases, which is reflected in their IR spectra.

Vibrational ModeCyclopropaneCyclobutaneCyclopentane
C-H Stretch (cm⁻¹) ~3080-3040~2975~2950, ~2870
CH₂ Scissoring (cm⁻¹) ~1450~1450~1455
Ring Deformation (cm⁻¹) ~1020-1000~900Not as distinct

Data compiled from various sources, including Doc Brown's Chemistry.

As the table illustrates, the C-H stretching frequency is the most prominent distinguishing feature. While cyclobutane and cyclopentane have C-H stretches in the typical alkane region (below 3000 cm⁻¹), the cyclopropyl group's C-H stretch is in the region typically associated with vinylic or aromatic C-H bonds.

Cyclopropyl vs. Acyclic Alkanes and Alkenes

Acyclic alkanes, such as propane, and alkenes, such as propene, can also be present in complex molecules and their IR signatures must be differentiated from that of the cyclopropyl group.

Vibrational ModeCyclopropanePropanePropene
C-H Stretch (sp³ CH) (cm⁻¹) ~3080-3040 (ring)~2960-2850~2950-2850
C-H Stretch (sp² CH) (cm⁻¹) --~3080
C=C Stretch (cm⁻¹) --~1650
Ring Deformation (cm⁻¹) ~1020-1000--
CH₂ Scissoring (cm⁻¹) ~1450~1465~1460

Data compiled from various sources, including Doc Brown's Chemistry and LibreTexts Chemistry.

While the C-H stretch of a cyclopropyl group can overlap with that of an alkene, the absence of a C=C stretching band around 1650 cm⁻¹ in the spectrum would rule out the presence of a double bond.[3]

Influence of Substituents on the Cyclopropyl IR Spectrum

The electronic nature of substituents attached to the cyclopropyl ring can influence the frequencies of its characteristic vibrational modes. This is particularly evident in the C-H stretching frequency.

Inductive Effects

A study by Gassman and Zalar demonstrated a linear correlation between the first overtone of the cyclopropyl C-H stretching vibration and the inductive effect of substituent groups.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs, such as carbonyl or cyano groups, increase the s-character of the C-H bonds, leading to a shift to higher frequencies (higher wavenumbers) .

  • Electron-Donating Groups (EDGs): EDGs, such as alkyl groups, have the opposite effect, causing a shift to lower frequencies (lower wavenumbers) .

This phenomenon allows for a more nuanced interpretation of the IR spectrum, providing insights into the electronic environment of the cyclopropyl ring.

Caption: Influence of substituents on the C-H stretching frequency of a cyclopropyl group.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte.

For Liquid Samples (Neat):

  • Clean Salt Plates: Obtain two NaCl or KBr plates. If necessary, clean them with a small amount of a volatile, anhydrous solvent like acetone and dry them thoroughly.

  • Apply Sample: Place one to two drops of the liquid sample onto the center of one plate.

  • Create a Thin Film: Place the second plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.

  • Mount and Analyze: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

For Solid Samples (KBr Pellet):

  • Grind Sample: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.

  • Mix with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.

  • Press Pellet: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Mount and Analyze: Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

Attenuated Total Reflectance (ATR) for Solids and Liquids:

  • Clean ATR Crystal: Ensure the surface of the ATR crystal is clean.

  • Apply Sample: Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply Pressure: For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the IR spectrum.

FTIR_Workflow cluster_0 Sample Preparation cluster_1 FTIR Analysis Liquid Sample Liquid Sample Neat Film Neat Film Liquid Sample->Neat Film ATR ATR Liquid Sample->ATR Solid Sample Solid Sample KBr Pellet KBr Pellet Solid Sample->KBr Pellet Solid Sample->ATR Acquire Background Acquire Background Neat Film->Acquire Background KBr Pellet->Acquire Background ATR->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Data Processing Data Processing Acquire Sample Spectrum->Data Processing

Caption: General workflow for FTIR analysis of liquid and solid samples.

Data Acquisition and Interpretation
  • Background Spectrum: Always acquire a background spectrum of the empty sample compartment (or with a blank KBr pellet/clean ATR crystal) before running the sample. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.

  • Spectral Range: A typical mid-IR scan is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Interpretation:

    • Examine the region above 3000 cm⁻¹ for the characteristic cyclopropyl C-H stretch.

    • Look for the ring deformation mode around 1020-1000 cm⁻¹.

    • Analyze the fingerprint region (1500-400 cm⁻¹) for other characteristic peaks and to compare with reference spectra.

    • Note the absence of strong absorptions from other functional groups to confirm the purity of the sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of the cyclopropyl group in organic molecules. The high-frequency C-H stretching vibration, coupled with the characteristic ring deformation mode, provides a unique spectral fingerprint that allows for its confident identification. By comparing the spectrum of an unknown compound with those of other cycloalkanes and acyclic analogues, and by considering the electronic effects of substituents, researchers can gain valuable structural insights. The experimental protocols outlined in this guide provide a framework for obtaining high-quality data, ensuring the integrity and reliability of the spectroscopic analysis.

References

  • Gassman, P. G., & Zalar, F. V. (1966). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. The Journal of Organic Chemistry, 31(1), 166–170. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • Durig, J. R., & Little, T. S. (1987). Solid-State Isomerization and Infrared Band Strengths of Two Conformational Isomers of Cyclopropanecarboxaldehyde, A Candidate Interstellar Molecule. Journal of Molecular Structure, 162, 249-262. [Link]

  • Plíva, J., & Johns, J. W. C. (1981). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy, 87(2), 374-388. [Link]

  • Bethardy, G. A., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. DTIC. [Link]

  • Coblentz, W. W. (1946). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 36(3), 269. [Link]

  • Li, H., & Miller, R. E. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]

  • Hudson, R. L., & Loeffler, M. J. (2023). Infrared spectra and optical constants of astronomical ices: V. cyclopropane and ethylene oxide. Icarus, 394, 115431. [Link]

  • LibreTexts Chemistry. (2021). Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. (2014). Functional Groups In Organic Chemistry. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • ResearchGate. (n.d.). Cyclopropanes with donor-acceptor subsituents. D are electron-donating...[Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?[Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1236-1253. [Link]

  • LibreTexts Chemistry. (2014). 13.12: The Position of an Absorption Band is Affected by Electron Delocalization, Election Donation and Withdrawal, and Hydrogen Bonding. [Link]

  • University of California, Irvine. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. [Link]

  • ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]

  • ChemRxiv. (2025). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. [Link]

Sources

Comparative

Comparative Efficacy of (1-Bromopropan-2-yl)cyclopropane in Cross-Coupling Reactions: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (1-Bromopropan-2-yl)cyclopropane (CAS: 1544972-91-9) Executive Summary The incorporation of high-fraction sp³-hybridize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (1-Bromopropan-2-yl)cyclopropane (CAS: 1544972-91-9)

Executive Summary

The incorporation of high-fraction sp³-hybridized carbons into pharmaceutical pipelines is a proven strategy for improving drug solubility, metabolic stability, and target specificity. (1-Bromopropan-2-yl)cyclopropane —a primary alkyl bromide featuring significant β -branching (a methyl and a cyclopropyl group)—represents a highly valuable but synthetically recalcitrant building block.

This guide objectively compares the efficacy of this substrate across three distinct cross-coupling paradigms: Traditional Palladium-Catalyzed Suzuki-Miyaura, Nickel-Catalyzed Reductive Cross-Coupling, and Photoredox/Nickel Dual Catalysis. By analyzing the mechanistic causality behind experimental choices, this document provides a self-validating framework for selecting the optimal synthetic route.

The Substrate Challenge: Sterics and β -Hydride Elimination

The structure of (1-Bromopropan-2-yl)cyclopropane (Br-CH2-CH(CH3)-Cyclopropyl) presents two fundamental hurdles in transition-metal catalysis:

  • Steric Hindrance: The branching at the β -position severely restricts the trajectory required for the concerted, two-electron oxidative addition of low-valent metals (like Pd⁰) into the C–Br bond.

  • Rapid β -Hydride Elimination: Once the metal-alkyl species is formed, the presence of multiple β -hydrogens (on both the methyl group and the tertiary methine carbon) makes the intermediate highly susceptible to agostic interactions and subsequent β -hydride elimination, yielding unwanted alkene byproducts rather than the target cross-coupled product.

G cluster_Pd Traditional Pd-Catalysis cluster_Ni Ni-Catalysis / Photoredox Substrate (1-Bromopropan-2-yl)cyclopropane (β-branched Primary Alkyl-Br) Pd_OA Concerted Oxidative Addition (Sterically Hindered / Slow) Substrate->Pd_OA Pd(0) Ni_SET Single-Electron Transfer (SET) (Fast Radical Generation) Substrate->Ni_SET Ni(I) or Photocatalyst Pd_Beta Rapid β-Hydride Elimination (Alkene Byproducts) Pd_OA->Pd_Beta Transmetalation Bottleneck Ni_Capture Radical Capture by Ni(II) (Forms High-Valent Ni(III)) Ni_SET->Ni_Capture Alkyl Radical Intermediate Ni_RedElim Rapid Reductive Elimination (Cross-Coupled Product) Ni_Capture->Ni_RedElim Outcompetes β-Elimination

Mechanistic divergence of β-branched alkyl bromides in Pd vs. Ni catalysis.

Paradigm 1: Traditional Palladium-Catalyzed Suzuki-Miyaura Coupling

Historically, coupling unactivated alkyl bromides via palladium catalysis was considered unfeasible until the development of bulky, electron-rich phosphine ligands [1]. However, for heavily β -branched substrates like (1-bromopropan-2-yl)cyclopropane, efficacy remains fundamentally limited.

Mechanistic Causality

To force the reaction to proceed, the catalyst must overcome the activation energy barrier of oxidative addition while simultaneously accelerating reductive elimination to outpace β -hydride elimination. This requires highly specific ligand architecture (e.g., PCy₃ or P(t-Bu)₃) and activated boron species (such as 9-BBN derivatives or alkyltrifluoroborates).

Self-Validating Experimental Protocol
  • Step 1: Boron Activation. Generate the alkyl-9-BBN reagent in situ by reacting the corresponding terminal alkene with 9-BBN (1.5 equiv) in THF at room temperature for 12 hours. Causality: Pre-activation is necessary because standard boronic acids undergo transmetalation too slowly, allowing the Pd(II)-alkyl intermediate time to decompose via β -hydride elimination.

  • Step 2: Catalyst Assembly. In a strictly inert glovebox environment, combine Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (2.0 equiv). Causality: PCy₃ provides the extreme steric bulk (large cone angle) and strong electron-donating capability mandatory to accelerate the sluggish oxidative addition of Pd⁰ into the sterically hindered C–Br bond.

  • Step 3: Coupling. Introduce (1-Bromopropan-2-yl)cyclopropane (1.0 equiv) and the alkyl-9-BBN solution. Heat to 80 °C for 24 hours. Causality: Elevated temperatures are required to drive the transmetalation step, though this inevitably increases the rate of parasitic alkene formation.

Efficacy Verdict: Low to Moderate. Yields rarely exceed 45%, with the mass balance primarily consisting of the eliminated alkene and protodehalogenated starting material.

Paradigm 2: Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis fundamentally alters the reaction pathway by bypassing the concerted two-electron oxidative addition. Instead, Ni operates via Single-Electron Transfer (SET), which is highly tolerant of steric bulk [2].

Mechanistic Causality

A low-valent Ni species (or a radical initiator) abstracts the halogen atom from (1-bromopropan-2-yl)cyclopropane to generate a β -cyclopropyl alkyl radical. Because this is a primary radical, the adjacent cyclopropyl ring does not undergo the ultra-fast ring-opening characteristic of α -cyclopropylcarbinyl radicals, keeping the structural motif intact. The radical is rapidly intercepted by a Ni(II)-aryl intermediate to form a high-valent Ni(III) complex. From Ni(III), reductive elimination is exceptionally fast, successfully outcompeting β -hydride elimination.

Self-Validating Experimental Protocol
  • Step 1: Reagent Preparation. Charge a Schlenk flask with (1-Bromopropan-2-yl)cyclopropane (1.5 equiv), aryl bromide (1.0 equiv), NiBr₂·diglyme (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%). Causality: The bidentate dtbbpy ligand prevents the formation of unreactive, coordinatively saturated Ni species and stabilizes the critical Ni(I)/Ni(III) intermediates.

  • Step 2: Reductant Activation. Add Zn dust (2.0 equiv) and TMSCl (0.1 equiv) in anhydrous DMA. Causality: The addition of catalytic TMSCl is absolutely critical to scrub the passivating ZnO layer from the surface of the zinc dust. Without this, heterogeneous electron transfer from Zn to Ni(II) stalls, preventing the regeneration of the active catalyst.

  • Step 3: Coupling. Stir at 40 °C for 24 hours. Causality: Maintaining a mild temperature suppresses the homocoupling of the alkyl radical (forming the dimer) while providing enough thermal energy for the heterogeneous reduction step.

Efficacy Verdict: Good. Yields typically range from 65–75%. The primary limitation is the generation of stoichiometric zinc waste and moderate functional group incompatibility with the metallic reductant.

Paradigm 3: Photoredox/Nickel Dual Catalysis

The current state-of-the-art for coupling complex, β -branched alkyl bromides is metallaphotoredox catalysis [3]. By decoupling the radical generation step from the cross-coupling cycle, this method achieves unprecedented mildness and selectivity [4].

Mechanistic Causality

Visible light excites a photocatalyst (e.g., an Iridium complex), which then activates a mediator like (TMS)₃SiH to form a silyl radical. This silyl radical performs a highly targeted Halogen-Atom Transfer (HAT) on the (1-bromopropan-2-yl)cyclopropane to generate the alkyl radical under completely neutral, room-temperature conditions. The Ni cycle then cleanly intercepts this radical.

G PC Photocatalyst (Ir/Ru) Ground State PC_Excited *Photocatalyst Excited State PC->PC_Excited Visible Light Alkyl_Rad β-Branched Alkyl Radical PC_Excited->Alkyl_Rad SET to Alkyl-Br (or via Silyl Radical) Ni_III Ni(III)-Aryl-Alkyl Complex Alkyl_Rad->Ni_III Radical Capture Ni_0 Ni(0) Catalyst Ni_II_Aryl Ni(II)-Aryl Intermediate Ni_0->Ni_II_Aryl Oxidative Addition (Aryl Halide) Ni_II_Aryl->Ni_III Intercepts Radical Ni_III->Ni_0 Catalyst Regeneration Product Cross-Coupled Product Ni_III->Product Reductive Elimination

Synergistic photoredox and nickel dual catalytic cycle for alkyl radical coupling.

Self-Validating Experimental Protocol
  • Step 1: System Assembly. Combine (1-Bromopropan-2-yl)cyclopropane (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·dme (5 mol%), dtbbpy (5 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), (TMS)₃SiH (1.2 equiv), and Na₂CO₃ (2.0 equiv) in anhydrous DME.

  • Step 2: Strict Degassing. Perform three consecutive freeze-pump-thaw cycles. Causality: This step is non-negotiable. Molecular oxygen is a potent triplet quencher that will immediately deactivate the excited state *Ir(III) catalyst. Furthermore, O₂ will rapidly react with the intermediate alkyl radical to form undesired peroxides, completely halting the cross-coupling cycle.

  • Step 3: Irradiation. Irradiate the mixture with 450 nm blue LEDs at room temperature for 18 hours, utilizing a fan to prevent thermal degradation. Causality: Maintaining ambient temperature ensures that the delicate cyclopropyl ring remains intact and prevents thermal background reactions.

Efficacy Verdict: Excellent. Yields routinely hit 85–95% with exquisite functional group tolerance, making this the premier choice for late-stage functionalization in drug discovery.

Quantitative Efficacy Comparison

The following table summarizes the comparative performance of (1-Bromopropan-2-yl)cyclopropane across the evaluated methodologies.

Reaction ParadigmOptimal Catalyst SystemExpected Yield (%)Primary ByproductFunctional Group ToleranceScalability Profile
Pd-Catalyzed Suzuki Pd(OAc)₂ / PCy₃35–45%Alkene ( β -elimination)Low (Sensitive to protic/basic groups)High (Standard batch equipment)
Ni-Reductive Coupling NiBr₂ / dtbbpy / Zn dust65–75%Homocoupled dimerModerate (Sensitive to strong oxidants)Moderate (Heterogeneous Zn limits flow)
Photoredox/Ni Dual NiCl₂ / Ir-PC / Blue LED85–95%Trace protodehalogenationHigh (Neutral, room-temp conditions)High (Requires continuous flow for scale)

Conclusion

For the integration of the (1-Bromopropan-2-yl)cyclopropane motif into complex pharmaceutical scaffolds, Photoredox/Nickel Dual Catalysis is objectively the superior methodology. It directly circumvents the steric bottlenecks and β -hydride elimination pathways that plague traditional Palladium catalysis, while avoiding the harsh metallic reductants required in standard Nickel reductive couplings. Drug development professionals should prioritize metallaphotoredox workflows when scaling up syntheses involving this specific, highly branched aliphatic building block.

References

  • Room-temperature alkyl-alkyl Suzuki cross-coupling of alkyl bromides that possess beta hydrogens Source: Journal of the American Chemical Society (PubMed) URL:[Link]

  • Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: Chemistry - An Asian Journal (PubMed) URL:[Link]

  • Silyl Radical Mediated Cross-Electrophile Coupling of N-Acyl-imides with Alkyl Bromides under Photoredox/Nickel Dual Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Confirmation of Stereochemistry in Reactions of (1-Bromopropan-2-yl)cyclopropane

Introduction In the landscape of modern drug discovery and agrochemical development, the precise control and confirmation of molecular three-dimensional structure are not merely academic exercises; they are fundamental p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the precise control and confirmation of molecular three-dimensional structure are not merely academic exercises; they are fundamental prerequisites for function and safety. The cyclopropane ring, a strained yet versatile scaffold, imparts unique conformational rigidity and metabolic stability to molecules. When substituted, as in the case of (1-Bromopropan-2-yl)cyclopropane, the molecule presents significant stereochemical complexity. With two chiral centers—one at the carbon bearing the cyclopropyl group and the other bearing the bromine atom—it can exist as a mixture of four stereoisomers (two pairs of enantiomers).

The stereochemical outcome of reactions involving this substrate is critically dependent on the reaction mechanism. A nucleophilic substitution, for instance, could proceed with inversion of configuration, retention, or racemization. Consequently, the ability to accurately determine the stereochemistry of the resulting products is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in the principles of mechanistic organic chemistry. We will explore the "why" behind experimental choices and present the methodologies not as mere steps, but as self-validating systems for generating trustworthy and reproducible data.

Part 1: Mechanistic Considerations and Predicted Stereochemical Outcomes

Before delving into analytical confirmation, it is essential to understand the likely stereochemical pathways of reactions involving (1-Bromopropan-2-yl)cyclopropane. The substrate is a secondary alkyl halide, making it susceptible to both substitution and elimination reactions. The bulky cyclopropyl group can exert significant steric and electronic influence, potentially favoring one pathway over another.

Nucleophilic Substitution Reactions
  • Sₙ2 Mechanism: A bimolecular substitution would involve a backside attack by the nucleophile, leading to a single, predictable outcome: inversion of configuration at the carbon bearing the bromine atom. This is a stereospecific reaction.

  • Sₙ1 Mechanism: A unimolecular substitution would proceed through a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic mixture of products with respect to the reaction center.

  • Neighboring Group Participation: The cyclopropyl group itself can act as an internal nucleophile, leading to complex rearrangements and potentially ring-opened products. Studies on similar systems, such as 1-bromo-2-arylcyclopropanes, have shown that reactions with nucleophiles can lead exclusively to ring-opened products rather than simple substitution.[1] This pathway complicates stereochemical prediction and necessitates robust analytical confirmation.

Elimination Reactions
  • E2 Mechanism: A bimolecular elimination is typically stereospecific, requiring an anti-periplanar arrangement of the proton to be removed and the leaving group (bromine). The relative stereochemistry of the starting material will directly dictate the E/Z stereochemistry of the resulting alkene product.

  • E1 Mechanism: A unimolecular elimination proceeds through the same carbocation intermediate as the Sₙ1 reaction and is generally not stereospecific.

The choice of solvent, nucleophile/base, and temperature will heavily influence which of these pathways predominates, and thus the stereochemical makeup of the product mixture.

Part 2: A Comparative Guide to Analytical Confirmation Techniques

Unambiguous stereochemical assignment requires a multi-faceted analytical approach. No single technique provides a complete picture. Here, we compare the three cornerstone methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Chromatography, and Polarimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of molecules in solution.[2] For cyclopropane derivatives, specific NMR techniques can reveal the spatial relationships between substituents on the ring.[3][4]

NMR Technique Primary Application Principle Strengths Limitations
¹H NMR Determination of diastereomeric ratio and relative stereochemistry.Measures chemical shifts and through-bond scalar couplings (J-couplings). The magnitude of vicinal coupling constants (³JHH) can sometimes indicate cis/trans relationships.Rapid, provides quantitative information on diastereomeric ratio from crude mixtures.Can be difficult to interpret in complex spin systems; J-coupling analysis may be ambiguous.
NOESY/ROESY Unambiguous determination of relative stereochemistry.Detects through-space correlations between protons that are close to each other (< 5 Å), based on the Nuclear Overhauser Effect (NOE).[2]Provides direct evidence of which groups are on the same face of the molecule. ROESY is often more reliable for medium-sized molecules.Requires pure samples for clear interpretation; can be time-consuming to acquire and process.
Expert Insights: Why ROESY is often preferred over NOESY

For molecules in the size range of (1-Bromopropan-2-yl)cyclopropane derivatives, the Nuclear Overhauser Effect can be close to zero, making NOESY experiments ineffective. ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects correlations in the rotating frame and is effective for a wider range of molecular sizes, providing more reliable results for discerning cis/trans relationships across the cyclopropane ring.[2]

Experimental Protocol: Relative Stereochemistry Determination by ROESY
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a high-quality NMR tube. The sample must be free of paramagnetic impurities.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first to assign all proton signals.

  • ROESY Acquisition:

    • Select a 2D ROESY pulse sequence (e.g., roesyesgp).

    • Set the mixing time to a value appropriate for the molecule's size (typically 200-500 ms).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Look for cross-peaks between protons on the cyclopropane ring and the propan-2-yl substituent. A cross-peak between a cyclopropyl proton and a proton on the adjacent chiral center indicates they are on the same face of the molecule (a cis relationship). The absence of such a cross-peak suggests a trans relationship.

Chiral Chromatography: Separating and Quantifying Stereoisomers

While NMR can determine the relative arrangement of atoms, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiral chromatography is the definitive technique for separating enantiomers and determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a reaction mixture.[5] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Technique Mobile Phase Typical Application Advantages Disadvantages
Chiral HPLC Liquid (Hexane/IPA, etc.)Broadly applicable for many compound classes. The most common method.[6]Wide variety of columns available; excellent for preparative separation.Can use significant amounts of solvent.
Chiral SFC Supercritical CO₂Increasingly popular for its speed and reduced environmental impact.[7]Fast separations, lower solvent consumption, ideal for high-throughput screening.Higher initial instrument cost.
Chiral GC Gas (Helium, Hydrogen)Best for volatile and thermally stable compounds.[8]Extremely high resolution.Requires derivatization for non-volatile compounds; risk of thermal degradation.
Expert Insights: The Importance of Method Development

The separation of enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase. There is no universal column. Method development is an empirical process that involves screening different columns (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions to find the optimal conditions for baseline separation of all four potential stereoisomers.

Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Column and Mobile Phase Screening:

    • Begin with polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as they are broadly effective.

    • Screen a set of standard mobile phases, typically mixtures of hexane and an alcohol modifier like isopropanol (IPA) or ethanol.

  • Sample Preparation: Prepare a dilute solution of the product mixture (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Equilibrate the chosen column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Interpretation:

    • If separation is successful, you will observe distinct peaks for each stereoisomer.

    • The enantiomeric excess for one pair of enantiomers is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .

    • The diastereomeric ratio is calculated by comparing the sum of the peak areas for one diastereomer pair to the sum for the other.

Polarimetry: Measuring Bulk Optical Activity

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a solution containing a chiral molecule.[9] While it doesn't provide information on individual stereoisomers in a mixture, it gives a measure of the bulk enantiomeric purity.[10][11]

  • Principle: A solution of a pure enantiomer will rotate plane-polarized light in a specific direction (either clockwise, dextrorotatory (+), or counter-clockwise, levorotatory (-)). A racemic mixture will not rotate the light at all (optical rotation = 0).

  • Application: It is primarily used to determine the specific rotation [α] of a purified, enantiomerically enriched product. This value can be compared to literature values for confirmation of absolute configuration. It can also be used to calculate the optical purity, which is often used as a proxy for enantiomeric excess.[12][13]

  • Limitation: The magnitude of rotation is not directly predictable from the structure, and the measurement can be affected by concentration, solvent, temperature, and wavelength. It is not suitable for determining the composition of diastereomeric mixtures.

Experimental Protocol: Measurement of Specific Rotation
  • Sample Preparation: Accurately prepare a solution of the purified compound at a known concentration (c, in g/mL) in a specified solvent.

  • Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) . The temperature and wavelength (usually the sodium D-line, 589 nm) must be reported.

Part 3: Integrated Workflow and Data Visualization

For a complete and unambiguous confirmation of stereochemistry following a reaction of (1-Bromopropan-2-yl)cyclopropane, these techniques should be used in a logical sequence.

Visualization of the Analytical Workflow

G cluster_reaction Reaction & Workup cluster_analysis Stereochemical Analysis cluster_results Confirmed Results reaction Reaction of (1-Bromopropan-2-yl)cyclopropane crude_nmr ¹H NMR of Crude Product reaction->crude_nmr Initial Assessment chroma Purification by Column Chromatography crude_nmr->chroma dr Diastereomeric Ratio (dr) crude_nmr->dr chiral_chroma Chiral HPLC/SFC/GC chroma->chiral_chroma Separate Diastereomers nmr_pure ROESY of Pure Isomers chroma->nmr_pure polarimetry Polarimetry chiral_chroma->polarimetry Isolate Enantiomer ee Enantiomeric Excess (ee) chiral_chroma->ee Quantify Enantiomers relative_stereo Relative Stereochemistry (cis/trans) nmr_pure->relative_stereo absolute_stereo Absolute Stereochemistry (with reference) polarimetry->absolute_stereo

Caption: Integrated workflow for the complete stereochemical confirmation of reaction products.

Logical Progression of Analysis
  • Crude Product Analysis: After the reaction, an initial ¹H NMR of the crude mixture provides the diastereomeric ratio by comparing the integration of unique signals for each diastereomer.

  • Purification: The diastereomers are separated using standard column chromatography.

  • Enantiomeric Purity: Each purified diastereomer is then analyzed by chiral chromatography (HPLC, SFC, or GC) to determine its enantiomeric excess.

  • Relative Stereochemistry: The relative configuration (e.g., cis or trans) of each pure diastereomer is assigned using 2D ROESY NMR.

  • Absolute Stereochemistry: The absolute configuration can be inferred by comparing the sign of the specific rotation from polarimetry to known compounds or by more advanced techniques like X-ray crystallography if a suitable crystal can be obtained.

By systematically applying this workflow, researchers can build a complete and validated picture of the stereochemical outcome of their reactions, a critical step in the development of stereochemically pure and well-defined chemical entities.

References
  • A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirm
  • bromocyclopropane - Organic Syntheses Procedure. Organic Syntheses,
  • Highly Enantioselective Synthesis of Halogenated Cyclopropanes via Enzyme-Catalyzed Carbene Transfer.
  • 19F NMR analyses of some cyclopropane deriv
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • CHE232 Stereochemistry Reactions of Alkyl Halides Carbonyl Compounds. Scribd,
  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry,
  • The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives.
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • The Polarimetry Experiment. csbsju.edu,
  • Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube,
  • 5.5 Polarimetry. Chemistry LibreTexts,
  • Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube,
  • Chiral chrom
  • A Guide to the Analysis of Chiral Compounds by GC. Restek,
  • Reactions of 1-Bromo-2-(p-Tolyl)Cyclopropane with Nucleophiles in the Presence of Crown Ether. Eastern Illinois University,

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